molecular formula C18H19FN8O B1666234 Utatrectinib CAS No. 1079274-94-4

Utatrectinib

Katalognummer: B1666234
CAS-Nummer: 1079274-94-4
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: AYOOGWWGECJQPI-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Utatrectinib is a tropomyosin receptor kinase (TRK) inhibitor with potential antineoplastic activity. Upon administration, this compound binds to TRK, thereby preventing the neurotrophin-TRK interaction and subsequent TRK activation. This may eventually result in an inhibition of tumor cell proliferation in TRK-expressing tumor cells. TRK, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth, invasion and survival.
AZD-7451 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a Trk kinase inhibitor;  structure in first source

Eigenschaften

IUPAC Name

N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN8O/c1-10(2)28-16-6-15(25-26-16)27-9-22-13-4-5-14(24-18(13)27)23-11(3)17-20-7-12(19)8-21-17/h4-11H,1-3H3,(H,23,24)(H,25,26)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOOGWWGECJQPI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NNC(=C1)N2C=NC3=C2N=C(C=C3)NC(C)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=C2)N=CN3C4=CC(=NN4)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079274-94-4
Record name AZD-7451
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079274944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UTATRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM956Y27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Utrectinib target profile and selectivity

Author: BenchChem Technical Support Team. Date: November 2025

As "Utrectinib" did not yield specific results, this guide focuses on two prominent tyrosine kinase inhibitors, Entrectinib and Repotrectinib , which share similar core targets. This document provides a detailed overview of their target profiles, selectivity, and the methodologies used for their characterization, tailored for researchers, scientists, and drug development professionals.

Introduction

Entrectinib and Repotrectinib are potent inhibitors of Tropomyosin Receptor Kinases (TRK A, B, and C), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6][7] These kinases are key drivers in the proliferation and survival of various cancer cells.[1][2][3][4][5][6][7] Repotrectinib is considered a next-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance mutations that can emerge during treatment with earlier-generation TKIs.[1][6]

Target Profile and Selectivity

The inhibitory activity of Entrectinib and Repotrectinib has been quantified against their primary targets and a broader panel of kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Primary Target Inhibition

The IC50 values for Entrectinib and Repotrectinib against their primary kinase targets are summarized below.

KinaseEntrectinib IC50 (nM)Repotrectinib IC50 (nM)
TRKA1, 20.83
TRKB0.57, 30.05
TRKC1.1, 50.1
ROS10.07, 70.07
ALK12, 191.01
ALK (L1196M)-1.08
ALK (G1202R)-1.26

Data compiled from multiple sources.[2][3][8][9]

Off-Target Selectivity Profile

To assess their selectivity, these inhibitors are screened against a panel of other kinases. Lower IC50 values indicate stronger inhibition.

KinaseEntrectinib IC50 (nM)Repotrectinib IC50 (nM)
JAK2401.04
LYN-1.66
Src-5.3
FAK1406.96
IGF1R122-
FLT3164-
ACK170-

Data for off-target kinases is not exhaustive and represents a selection of tested kinases.[1][9]

Mechanism of Action and Signaling Pathways

Entrectinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[3][10] Repotrectinib also functions by inhibiting the phosphorylation activity of its target kinases.[1] Inhibition of TRK, ROS1, and ALK disrupts key signaling pathways involved in cell growth and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[1][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK Pathway cluster_nucleus Nucleus cluster_output Cellular Response TRK_ROS1_ALK TRK / ROS1 / ALK PI3K PI3K TRK_ROS1_ALK->PI3K RAS RAS TRK_ROS1_ALK->RAS Utrectinib Entrectinib / Repotrectinib Utrectinib->TRK_ROS1_ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Decreased Proliferation Transcription->Proliferation Apoptosis Increased Apoptosis Transcription->Apoptosis cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Mix Mix Components in 96-well Plate Reagents->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction Incubate->Stop Filter Capture on Filter Stop->Filter Read Scintillation Counting Filter->Read Analyze Calculate IC50 Read->Analyze Start Start with Engineered Ba/F3 Cells Seed Seed Cells into 96-well Plates Start->Seed Treat Add Serial Dilutions of Inhibitor Seed->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add CellTiter-Glo® Reagent Incubate->AddReagent Measure Measure Luminescence AddReagent->Measure Analyze Calculate Cellular IC50 Measure->Analyze

References

In Vitro Characterization of a Selective JAK1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct information was found for a compound named "Utreclitinib." This guide provides a representative in vitro characterization of a selective Janus kinase 1 (JAK1) inhibitor, using publicly available data for Upadacitinib as a primary example to illustrate the required technical depth and data presentation. Researchers and scientists are advised to substitute the specific data with that of their compound of interest.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT pathway is integral to the regulation of immune responses and hematopoiesis. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Selective inhibition of JAK1 is a therapeutic strategy aimed at modulating the inflammatory response while minimizing off-target effects associated with the inhibition of other JAK isoforms (JAK2, JAK3, and TYK2). This document outlines the in vitro characterization of a selective JAK1 inhibitor, providing a framework for its preclinical evaluation.

Mechanism of Action

Selective JAK1 inhibitors are small molecule drugs that function as ATP-competitive inhibitors. By binding to the ATP-binding site of the JAK1 enzyme, they block the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition prevents the dimerization and nuclear translocation of STATs, thereby downregulating the expression of pro-inflammatory genes.

The binding of the inhibitor to the kinase domain prevents the transfer of a phosphate group from ATP to the substrate, effectively halting the signaling cascade. This targeted approach aims to dampen the inflammatory signaling mediated by cytokines that predominantly utilize the JAK1 pathway.

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1_A JAK1 Cytokine_Receptor->JAK1_A Activates STAT_P pSTAT JAK1_A->STAT_P Phosphorylates JAK_Other JAK (Other) Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Utreclitinib Selective JAK1 Inhibitor (e.g., Upadacitinib) Utreclitinib->JAK1_A Inhibits STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Modulates

Caption: JAK-STAT signaling pathway and the mechanism of action of a selective JAK1 inhibitor.

Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. A comprehensive in vitro kinase panel is essential to characterize the inhibitory activity against the target kinase as well as a broad range of other kinases.

Biochemical Kinase Assays

Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate by the kinase.

Table 1: Biochemical Kinase Inhibition Profile of Upadacitinib

KinaseIC50 (nM)
JAK1 43
JAK2120
JAK32300
TYK24700

Data sourced from publicly available information on Upadacitinib and is for illustrative purposes.[1]

Cellular Kinase Assays

Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a cellular environment. These assays typically involve stimulating cells with a specific cytokine to activate a particular JAK-STAT pathway and then measuring the inhibition of STAT phosphorylation.

Table 2: Cellular IC50 Values for Inhibition of STAT Phosphorylation by Upadacitinib

Cytokine StimulantPathway ActivatedSTAT MeasuredCellular IC50 (nM)
IL-6JAK1/JAK2/TYK2STAT346
IFN-αJAK1/TYK2STAT154
IL-2JAK1/JAK3STAT51800
GM-CSFJAK2STAT5320

Data is representative and based on the known selectivity profile of Upadacitinib.

In Vitro Cellular Functional Assays

To further characterize the functional consequences of JAK1 inhibition, a variety of cell-based assays are employed. These assays assess the impact of the inhibitor on immune cell function and inflammatory responses.

Cytokine Production Assays

The effect of the inhibitor on the production of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), is evaluated.

Table 3: Inhibition of Cytokine Production in Activated PBMCs

CytokineStimulantIC50 (nM)
IL-6LPS50
TNF-αLPS75
IL-1βLPS60

Hypothetical data for illustrative purposes.

T-Cell Proliferation and Differentiation Assays

The impact of the inhibitor on T-cell proliferation and differentiation into various subsets (e.g., Th1, Th17) is assessed.

Table 4: Effect on T-Cell Functions

AssayMeasurementIC50 (nM)
T-Cell Proliferation³H-Thymidine incorporation120
Th1 DifferentiationIFN-γ production90
Th17 DifferentiationIL-17 production150

Hypothetical data for illustrative purposes.

Potential for Resistance

Acquired resistance to kinase inhibitors can emerge through mutations in the target kinase domain. In vitro studies using cell lines cultured under selective pressure with increasing concentrations of the inhibitor can help identify potential resistance mutations.

While specific resistance mutations for a novel compound would need to be determined experimentally, mutations in other kinase inhibitors have been identified in the ATP-binding pocket or regions that alter the conformation of the kinase.[2][3]

Experimental Protocols

Biochemical Kinase Assay (Example Protocol)
  • Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; appropriate peptide substrate; kinase buffer; test compound.

  • Procedure:

    • Serially dilute the test compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

    • Add the diluted test compound to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Start Start Prep Prepare Reagents (Kinase, Substrate, Buffer) Start->Prep Plate Plate Kinase, Substrate, Buffer Prep->Plate Dilute Serially Dilute Test Compound Add_Cmpd Add Test Compound Dilute->Add_Cmpd Plate->Add_Cmpd Add_ATP Initiate with ATP Add_Cmpd->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular STAT Phosphorylation Assay (Example Protocol)
  • Cell Line: A human cell line that expresses the relevant cytokine receptors (e.g., TF-1 cells).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), cytokine stimulant (e.g., IL-6), test compound, fixation buffer, permeabilization buffer, fluorescently labeled anti-phospho-STAT antibody.

  • Procedure:

    • Plate cells in a 96-well plate and starve overnight in a low-serum medium.

    • Pre-incubate the cells with serially diluted test compound for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

    • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

    • Determine the IC50 value from the dose-response curve.

Start Start Plate_Cells Plate and Starve Cells Start->Plate_Cells Pre_Incubate Pre-incubate with Test Compound Plate_Cells->Pre_Incubate Stimulate Stimulate with Cytokine Pre_Incubate->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Stain Stain with Anti-pSTAT Antibody Fix_Perm->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analyze Determine IC50 Flow_Cytometry->Analyze End End Analyze->End

Caption: Workflow for a cellular STAT phosphorylation assay.

Conclusion

The in vitro characterization of a selective JAK1 inhibitor is a multi-faceted process that provides crucial insights into its potency, selectivity, and mechanism of action. The data generated from these studies are fundamental for establishing a comprehensive understanding of the compound's pharmacological profile and for guiding its further development as a potential therapeutic agent for inflammatory and autoimmune diseases.

References

Preclinical Evaluation of Entrectinib in Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial query for "Utrectinib" yielded no specific results. Based on the similarity in name and therapeutic area, this document focuses on the preclinical evaluation of Entrectinib , a well-documented anti-cancer agent.

Introduction

Entrectinib (trade name Rozlytrek) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential in the treatment of various cancers.[1][2] It is an orally bioavailable small molecule designed to target key oncogenic drivers, specifically the tropomyosin receptor kinases (TRK) A, B, and C (encoded by NTRK1, NTRK2, and NTRK3 genes), as well as C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK).[1][2][3] This guide provides a comprehensive overview of the preclinical data for Entrectinib, focusing on its mechanism of action, and in vitro and in vivo efficacy in various cancer models.

Mechanism of Action

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding sites of TRK, ROS1, and ALK tyrosine kinases.[4] In many cancers, chromosomal rearrangements can lead to the creation of fusion genes that encode for constitutively active kinase proteins. These aberrant fusion proteins, such as those involving NTRK, ROS1, or ALK, can drive uncontrolled cell proliferation and survival, a phenomenon known as "oncogene addiction".[2]

By inhibiting these key kinases, Entrectinib effectively blocks their downstream signaling pathways, which are crucial for tumor cell growth and survival. The primary pathways affected include the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways.[3][4] Inhibition of these pathways ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death), resulting in tumor shrinkage.[3] A significant characteristic of Entrectinib is its ability to cross the blood-brain barrier, making it a viable therapeutic option for primary and metastatic brain tumors.[1][4]

Signaling Pathway of Entrectinib Inhibition

Entrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TRK / ROS1 / ALK Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates Entrectinib Entrectinib Entrectinib->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor Binds AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling.

In Vitro Studies

The in vitro activity of Entrectinib has been evaluated across a range of cancer cell lines harboring NTRK, ROS1, or ALK fusions. These studies have consistently demonstrated the potent and selective inhibitory effects of Entrectinib on cell proliferation and survival.

Quantitative In Vitro Data
Cell LineCancer TypeTargetIC50 (nM)Key Findings
KM12Colorectal CarcinomaTRKA1Abolished autophosphorylation of TPM3-TRKA and inhibited downstream signaling. Induced cell cycle arrest and apoptosis.[5]
SH-SY5Y (TrkB)NeuroblastomaTrkBN/ASignificantly inhibited the growth of TrkB-expressing neuroblastoma cells.
Karpas-299Anaplastic Large Cell LymphomaALK7Inhibited phosphorylation of ALK and downstream STAT3.
SR-786Anaplastic Large Cell LymphomaALKN/ADemonstrated inhibition of ALK signaling pathways.
Ba/F3Murine Pro-B CellsTRKA/B/C1-5Potent inhibition of cell lines engineered to be dependent on TRK, ROS1, or ALK fusions for survival.
Ba/F3Murine Pro-B CellsROS112Demonstrated approximately 40-fold greater potency than crizotinib in inhibiting ROS1-dependent cell growth.[6]
Ba/F3Murine Pro-B CellsALK7Effective inhibition of ALK-dependent cell survival.
Experimental Protocols: In Vitro Assays

Cell Proliferation Assay (MTS/MTT Assay)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are treated with serial dilutions of Entrectinib or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation and Measurement: After a further incubation period (1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition

  • Cell Lysis: Cells treated with Entrectinib or vehicle are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., ALK, STAT3, ERK, AKT).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Studies

The anti-tumor activity of Entrectinib has been confirmed in various preclinical in vivo models, primarily using xenografts of human cancer cell lines in immunocompromised mice.

Quantitative In Vivo Data
Cancer ModelAnimal ModelTreatment RegimenKey Findings
Neuroblastoma (TrkB)Xenograft60 mg/kg, oral, twice dailyAs a single agent, significantly inhibited tumor growth compared to the control group (p < 0.0001 for event-free survival).[7][8] When combined with chemotherapy, it significantly improved event-free survival.[7][8]
ALCL (Karpas-299)Xenograft30 or 60 mg/kg, oral, twice daily for 10 daysInduced tumor regression with a statistically significant difference compared to the vehicle control (p < 0.0001).[9][10]
ALCL (SR-786)Xenograft30 or 60 mg/kg, oral, twice daily for 10 daysResulted in significant tumor growth inhibition (p < 0.0001).[9][10]
Colorectal (KM12)Xenograft15, 30, and 60 mg/kg, oral, twice daily for 21 daysDemonstrated potent, dose-dependent tumor growth inhibition without significant toxicity.[10]
Brain MetastasisOrthotopicOral administration for 10 daysIn a mouse model of intracranial ALK-fusion-driven lung cancer, Entrectinib treatment led to a significant survival benefit (57 days vs. 34 days for control, p < 0.0005).[11]
Experimental Protocols: In Vivo Xenograft Studies

Subcutaneous Xenograft Model

  • Cell Preparation: Cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor formation.[12]

  • Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[13]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers and calculated with the formula: (width)^2 x length / 2.[13]

  • Randomization and Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. Entrectinib is administered orally at the designated dose and schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal body weight and overall health are also monitored for signs of toxicity.

  • Endpoint: At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro Cell-Based Assays cluster_invivo Animal Models Target_ID Target Identification (TRK, ROS1, ALK) In_Vitro In Vitro Studies Target_ID->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Proliferation Proliferation Assays (IC50 Determination) In_Vitro->Proliferation Signaling Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling Apoptosis Apoptosis Assays In_Vitro->Apoptosis Tox_PK Toxicology & PK/PD In_Vivo->Tox_PK Xenograft Xenograft Models (Tumor Growth Inhibition) In_Vivo->Xenograft Orthotopic Orthotopic Models (Brain Metastasis) In_Vivo->Orthotopic IND IND-Enabling Studies Tox_PK->IND

Caption: A general workflow for the preclinical evaluation of a targeted therapy.

Conclusion

The preclinical evaluation of Entrectinib in a wide range of cancer models has provided a strong rationale for its clinical development. The in vitro data clearly demonstrate its potent and selective inhibition of the TRK, ROS1, and ALK kinases and their associated signaling pathways. These findings are substantiated by in vivo studies, which show significant anti-tumor efficacy in various xenograft models, including those with intracranial tumors. The comprehensive preclinical data package for Entrectinib highlights its promise as a targeted therapy for patients with tumors harboring NTRK, ROS1, or ALK fusions.

References

Utrectinib: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of various solid tumors. As a targeted therapy, its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This in-depth technical guide provides a comprehensive overview of the core PK and PD characteristics of Utrectinib, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the ongoing study and clinical application of this important therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of Utrectinib has been characterized through a series of clinical studies, revealing its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have established a foundation for its dosing regimen and have provided insights into potential drug-drug interactions.

Absorption

Following oral administration, Utrectinib is well-absorbed, with time to maximum plasma concentration (Tmax) generally observed between 4 to 5 hours.[1] The absorption of Utrectinib is not significantly affected by food, allowing for dosing without regard to meals.[1]

Distribution

Utrectinib exhibits a large apparent volume of distribution (Vd) of 551 L, indicating extensive distribution into tissues.[1] A key characteristic of Utrectinib is its ability to cross the blood-brain barrier, which is crucial for its efficacy in treating central nervous system (CNS) metastases.[1][2] In plasma, Utrectinib is highly bound to proteins (over 99%).[1]

Metabolism

The primary route of metabolism for Utrectinib is through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This process accounts for approximately 76% of its metabolism and leads to the formation of an active metabolite, M5.[1] M5 demonstrates similar pharmacological activity to the parent drug and circulates at approximately 40% of the steady-state concentration of Utrectinib.[1]

Excretion

Utrectinib and its metabolites are primarily eliminated through the feces, with 83% of a radiolabeled dose recovered in feces and only 3% in the urine.[1] Of the fecal content, 36% is unchanged Utrectinib and 22% is the active metabolite M5.[1]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Utrectinib based on data from clinical studies.

ParameterValueReference
Tmax (Time to Maximum Concentration) 4-5 hours[1]
Vd (Apparent Volume of Distribution) 551 L[1]
Protein Binding >99%[1]
Primary Metabolizing Enzyme CYP3A4[1]
Active Metabolite M5[1]
Route of Excretion Primarily Feces (83%)[1]
Elimination Half-Life ~20 hours[3][4]

Pharmacodynamics

Utrectinib is a potent inhibitor of several key tyrosine kinases that are implicated in the growth and proliferation of various cancers. Its mechanism of action is central to its therapeutic effect.

Mechanism of Action

Utrectinib functions as an ATP-competitive inhibitor of the tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1] By binding to these receptors, Utrectinib blocks downstream signaling pathways that are crucial for cell survival and proliferation.[1] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells that harbor fusions or rearrangements in these genes.[1]

Signaling Pathway

The signaling cascade initiated by the activation of TRK, ROS1, and ALK receptors involves multiple downstream effectors. Utrectinib's inhibition of these kinases disrupts these pathways, as illustrated in the following diagram.

cluster_receptor Receptor Tyrosine Kinases cluster_drug Inhibition cluster_pathway Downstream Signaling cluster_outcome Cellular Effects TRK TRKA/B/C RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK->PI3K_AKT_mTOR ROS1 ROS1 ROS1->RAS_RAF_MEK_ERK ROS1->PI3K_AKT_mTOR ALK ALK ALK->RAS_RAF_MEK_ERK ALK->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway (ALK) ALK->JAK_STAT Utrectinib Utrectinib Utrectinib->TRK Utrectinib->ROS1 Utrectinib->ALK Proliferation Decreased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Decreased Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation Apoptosis Increased Apoptosis

Caption: Utrectinib Signaling Pathway Inhibition.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Utrectinib in patients with solid tumors harboring NTRK gene fusions or ROS1 rearrangements. In a pooled analysis of phase 1 and 2 studies, a significant number of patients achieved a complete or partial response to treatment.[5] The objective response rate (ORR) in adult patients with NTRK fusion-positive solid tumors was 61.2%, with a median duration of response (DoR) of 20.0 months.[6] For patients with ROS1-positive non-small cell lung cancer (NSCLC), the ORR was 68%, with a median DoR of 20.5 months.[7]

Experimental Protocols

The characterization of Utrectinib's pharmacokinetics and pharmacodynamics has been achieved through a series of well-designed clinical trials. The following provides an overview of the typical methodologies employed in these studies.

Pharmacokinetic Assessment in Clinical Trials

The pharmacokinetic properties of Utrectinib are typically evaluated in Phase 1 and 2 clinical trials. A representative workflow for this assessment is outlined below.

cluster_enrollment Patient Enrollment cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_modeling Data Analysis Patient Patient Enrollment (Informed Consent) Dosing Utrectinib Administration (Oral, Once Daily) Patient->Dosing Sampling Serial Blood Sampling (Pre-dose, Post-dose timepoints) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->Modeling

Caption: Typical Workflow for Pharmacokinetic Assessment.

Key Methodological Details:

  • Study Design: Open-label, dose-escalation, and expansion cohort studies are common designs.[3]

  • Patient Population: Patients with locally advanced or metastatic solid tumors with specific genetic alterations (NTRK fusions, ROS1 rearrangements) are enrolled.[6]

  • Dosing: Utrectinib is administered orally, typically once daily, in continuous 28-day cycles.[3] Dosing may be based on body surface area in pediatric patients.[8]

  • Sample Collection: Blood samples for pharmacokinetic analysis are collected at pre-specified time points, including pre-dose and at various intervals post-dose, to capture the full concentration-time profile.[9]

  • Bioanalytical Method: Plasma concentrations of Utrectinib and its active metabolite M5 are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental or population pharmacokinetic modeling approaches.[5]

Efficacy and Safety Assessment

The pharmacodynamic effects of Utrectinib are primarily assessed through the evaluation of tumor response and safety in clinical trials.

  • Efficacy Endpoints: The primary efficacy endpoints are typically the objective response rate (ORR) and duration of response (DoR), as assessed by blinded independent central review (BICR) according to Response Evaluation Criteria in Solid Tumors (RECIST).[6] Secondary endpoints often include progression-free survival (PFS) and overall survival (OS).[6]

  • Safety Monitoring: The safety profile is evaluated through the regular monitoring and grading of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

Utrectinib has a well-defined pharmacokinetic profile that supports once-daily oral administration. Its potent and selective inhibition of TRK, ROS1, and ALK provides a strong rationale for its use in patients with tumors harboring fusions or rearrangements in these genes. The robust clinical data on its efficacy and safety, derived from rigorous experimental protocols, have established Utrectinib as a valuable targeted therapy in the armamentarium against cancer. Further research will continue to refine its clinical application and explore its potential in new indications.

References

Utrectinib for ROS1-Rearranged Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib, also known as entrectinib (brand name Rozlytrek), is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring ROS1 gene rearrangements. This technical guide provides an in-depth overview of utrectinib, including its mechanism of action, clinical efficacy and safety data, resistance mechanisms, and detailed experimental methodologies relevant to its preclinical and clinical evaluation.

Mechanism of Action

Utrectinib is a pan-tyrosine kinase inhibitor that targets ROS1, anaplastic lymphoma kinase (ALK), and neurotrophic tyrosine receptor kinase (NTRK) fusions. In ROS1-rearranged NSCLC, a chromosomal rearrangement leads to the fusion of the ROS1 gene with another gene, resulting in the constitutive activation of the ROS1 kinase. This aberrant signaling drives tumor cell proliferation, survival, and growth.

Utrectinib competitively binds to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways implicated in ROS1-driven oncogenesis and inhibited by utrectinib include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: A key regulator of cell growth, survival, and metabolism.

  • JAK/STAT Pathway: Involved in cell growth, differentiation, and immune responses.

By blocking these critical signaling cascades, utrectinib induces cell cycle arrest and apoptosis in ROS1-driven cancer cells.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical ROS1 signaling pathway and the point of inhibition by utrectinib.

ROS1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein GRB2 GRB2/SOS ROS1_Fusion->GRB2 SHP2 SHP2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K JAK JAK ROS1_Fusion->JAK RAS RAS GRB2->RAS SHP2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Utrectinib Utrectinib Utrectinib->ROS1_Fusion Inhibition

Caption: ROS1 Signaling Pathway and Utrectinib Inhibition.

Clinical Efficacy in ROS1-Rearranged NSCLC

The clinical development of utrectinib in ROS1-rearranged NSCLC has been primarily based on an integrated analysis of three Phase 1/2 clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2, as well as the Phase 2/3 BFAST trial. These studies have consistently demonstrated high response rates and durable clinical benefit.

Efficacy in the Overall Population

The following table summarizes the key efficacy data from the integrated analysis of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials and the BFAST trial.

Efficacy EndpointIntegrated Analysis (ALKA, STARTRK-1, STARTRK-2)[1][2]BFAST Trial (Cohort D)[3]
Number of Patients 10854
Objective Response Rate (ORR) 67.1% (95% CI: 59.3%-74.3%)81.5% (Investigator Assessed)
Median Duration of Response (DoR) 15.7 months13.0 months
Median Progression-Free Survival (PFS) 15.7 months12.9 months
12-Month Overall Survival (OS) Rate 81%79.0% (Probability)
Efficacy in Patients with CNS Metastases

A significant advantage of utrectinib is its ability to penetrate the blood-brain barrier and elicit responses in the central nervous system (CNS).

CNS Efficacy EndpointIntegrated Analysis (n=24 with measurable baseline CNS metastases)[1]BFAST Trial (n=4 with CNS metastases)[3]
Intracranial ORR 79.2% (95% CI: 57.9%-92.9%)2 out of 4 patients achieved a partial response
Median Intracranial DoR 12.9 monthsNot Reached
Median Intracranial PFS 12.0 monthsNot Reached (12-month CNS PFS rate of 83.5%)

Safety and Tolerability

Utrectinib has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity.

Common Treatment-Related Adverse Events (All Grades)
Fatigue
Dizziness
Dysgeusia (taste disturbances)
Constipation
Diarrhea
Edema
Nausea
Weight gain
Anemia

Serious TRAEs are less common and can include nervous system disorders and cardiac disorders. Dose modifications or interruptions are effective in managing most adverse events.

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to utrectinib can develop. The primary mechanism of resistance is not through on-target mutations in the ROS1 kinase domain but rather through the activation of bypass signaling pathways.

The most frequently identified resistance mechanism involves the activation of the RAS/MAPK pathway, often through the acquisition of a KRAS G12C mutation. This leads to sustained ERK activation, rendering the cancer cells independent of ROS1 signaling for their growth and survival.

Experimental Protocols

This section details the methodologies for key experiments used in the preclinical evaluation of utrectinib.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to assess the cytotoxic effects of utrectinib on cancer cell lines.

Workflow:

Cell_Viability_Workflow Seed_Cells 1. Seed NSCLC cells (e.g., HCC78) in 96-well plates Incubate_1 2. Incubate overnight (allow for attachment) Seed_Cells->Incubate_1 Treat_Cells 3. Treat with varying concentrations of Utrectinib for 72h Incubate_1->Treat_Cells Add_Reagent 4. Add MTT or CCK-8 reagent Treat_Cells->Add_Reagent Incubate_2 5. Incubate for 1-4 hours Add_Reagent->Incubate_2 Measure_Absorbance 6. Measure absorbance (proportional to viable cells) Incubate_2->Measure_Absorbance

Caption: Cell Viability Assay Workflow.

Detailed Methodology:

  • Cell Seeding: NSCLC cells (e.g., HCC78, which harbors a ROS1 fusion) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of utrectinib or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours.

  • Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). The results are expressed as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the long-term effect of utrectinib on the proliferative capacity and survival of cancer cells.

Workflow:

Colony_Formation_Workflow Seed_Cells 1. Seed NSCLC cells at low density in 6-well plates Treat_Cells 2. Treat with Utrectinib Seed_Cells->Treat_Cells Incubate 3. Incubate for 10-14 days (allow colonies to form) Treat_Cells->Incubate Fix_and_Stain 4. Fix with methanol and stain with crystal violet Incubate->Fix_and_Stain Count_Colonies 5. Count the number of colonies Fix_and_Stain->Count_Colonies Xenograft_Workflow Implant_Cells 1. Subcutaneously implant NSCLC cells (e.g., HCC78) into immunodeficient mice Tumor_Growth 2. Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize_and_Treat 3. Randomize mice into treatment groups (Vehicle vs. Utrectinib) Tumor_Growth->Randomize_and_Treat Monitor_Tumor 4. Monitor tumor volume and body weight Randomize_and_Treat->Monitor_Tumor Endpoint 5. Euthanize mice at a predefined endpoint and collect tumors for analysis Monitor_Tumor->Endpoint

References

An In-depth Technical Guide to the Activity of Entrectinib in ALK-Positive Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

Note: This document details the activity of entrectinib. It is assumed that the query for "utrectinib" was a typographical error, as entrectinib is a well-documented inhibitor of Anaplastic Lymphoma Kinase (ALK).

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).[1] These genetic alterations result in fusion proteins with constitutively active kinase domains, which drive tumor growth and survival through persistent downstream signaling.[2][3] The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these cancers.[4]

Entrectinib (trade name Rozlytrek®) is a potent, orally bioavailable, central nervous system (CNS)-active inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS proto-oncogene 1 (ROS1), and ALK.[5][6] Its ability to cross the blood-brain barrier makes it a crucial therapeutic option for patients with primary or metastatic brain disease.[5] This guide provides a comprehensive technical overview of the preclinical and clinical activity of entrectinib in ALK-positive cancers.

Mechanism of Action

The ALK gene encodes a receptor tyrosine kinase that, in its wild-type form, is involved in nervous system development.[2] In ALK-positive malignancies, a chromosomal rearrangement fuses the 3' end of the ALK gene, containing the kinase domain, to the 5' end of a partner gene, such as EML4.[2][3] The partner gene provides a dimerization or oligomerization domain that leads to ligand-independent, constitutive activation of the ALK kinase.[2]

This perpetual kinase activity triggers a cascade of downstream signaling pathways critical for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3]

Entrectinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ALK kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling.[4] This blockade of oncogenic signaling ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring ALK fusions.[4]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion EML4-ALK Fusion Protein (Constitutively Active) RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription Entrectinib Entrectinib Entrectinib->Inhibition

Figure 1: Entrectinib mechanism of action on the ALK signaling pathway.

Preclinical Activity

The anti-tumor activity of entrectinib has been demonstrated in multiple preclinical models. In vitro profiling against a broad panel of human tumor cell lines showed that entrectinib is highly potent against lines that are dependent on its pharmacological targets.[6] In vivo studies using xenograft models have confirmed its efficacy, showing tumor regression in ALK-dependent models and a significant survival benefit in models of intracranial disease.[6]

Preclinical Efficacy Data
Model TypeCancer Type / ALK FusionKey FindingsReference
In Vitro ALK-dependent cell linesExquisitely potent against cell lines dependent on ALK.[6]
In Vivo Xenograft ALK-dependent modelsOral administration induced tumor regression.[6]
In Vivo Xenograft ALK F1174L mutated NeuroblastomaEntrectinib led to decreased tumor growth and improved survival.[5]
In Vivo Intracranial ALK-fusion-driven lung cancerExtended survival to 57 days vs. 34 days for control (p < 0.0005).
CNS Penetration Mouse, Rat, DogDemonstrated CNS penetration with brain/blood ratios of 0.4 (mouse), 0.6-1.0 (rat), and 1.4-2.2 (dog).
Experimental Protocols

In Vivo Xenograft Tumor Models: Detailed protocols from primary literature are summarized as follows: Human tumor cell lines harboring ALK fusions (e.g., from NSCLC) are implanted subcutaneously into immunocompromised mice.[6] Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. Entrectinib is administered orally on a daily schedule.[6] Tumor volume is measured regularly to assess treatment efficacy. For intracranial models, tumor cells are implanted intracranially, and survival is the primary endpoint.

Preclinical_Workflow start Start: ALK+ Cancer Cell Line implantation Implantation of Cells into Immunocompromised Mice (Subcutaneous or Intracranial) start->implantation tumor_growth Tumor Growth to Pre-defined Size implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group: Oral Entrectinib randomization->treatment_group control_group Control Group: Vehicle randomization->control_group monitoring Tumor Volume Measurement or Survival Monitoring treatment_group->monitoring control_group->monitoring analysis Data Analysis: Tumor Growth Inhibition or Survival Benefit monitoring->analysis end Endpoint Reached analysis->end

Figure 2: Generalized workflow for a preclinical in vivo xenograft study.

Clinical Activity in ALK-Positive Malignancies

The clinical development of entrectinib has been pursued through basket trials, enrolling patients with tumors harboring specific molecular alterations, including ALK fusions. The pivotal Phase 2 STARTRK-2 trial is a global, multicenter study that evaluated entrectinib in patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.

Clinical Efficacy Data

The following table summarizes key efficacy data for entrectinib in ALK-positive patient populations from integrated analyses of Phase 1 (ALKA-372-001) and Phase 2 (STARTRK-2) trials.

Patient PopulationNumber of Patients (n)Objective Response Rate (ORR)CNS-Specific ORRMedian Duration of Response (months)Median Progression-Free Survival (months)
ALK+ NSCLC (TKI-naïve)5174.5%55.0% (n=11)24.619.0
ALK+ Solid Tumors (TKI-naïve, all)7460.8%60.0% (n=15)16.813.6
Integrated Analysis (NTRK/ROS1/ALK Fusion+, TKI-naïve)2479.0%100% (in NTRK+ patients with CNS disease, n=3)Not ReportedNot Reported

(Data compiled from multiple sources and presentations of trial results. Specific values may vary based on data cut-off dates and patient subgroups.)

Clinical Trial Methodology

The STARTRK-2 trial is an open-label, multicenter, global Phase 2 basket study. Key aspects of its design include:

  • Patient Selection: Adult patients with locally advanced or metastatic solid tumors are screened for the presence of NTRK1/2/3, ROS1, or ALK gene fusions using nucleic acid-based diagnostic tests.

  • Treatment: Eligible patients receive entrectinib orally at a dose of 600 mg once daily.

  • Primary Endpoint: The primary endpoints are typically Objective Response Rate (ORR) and Duration of Response (DoR), as assessed by a blinded independent review committee (BIRC).

  • Secondary Endpoints: Include progression-free survival (PFS), overall survival (OS), and intracranial response for patients with CNS disease.

Clinical_Trial_Logic patient_pool Patient Pool: Locally Advanced or Metastatic Solid Tumors molecular_screening Molecular Screening (e.g., NGS, FISH) patient_pool->molecular_screening alk_positive ALK Gene Fusion Detected? molecular_screening->alk_positive other_fusion NTRK/ROS1 Fusion Detected? alk_positive->other_fusion No enrollment Enroll in Entrectinib Basket Trial (e.g., STARTRK-2) alk_positive->enrollment Yes other_fusion->enrollment Yes not_eligible Not Eligible other_fusion->not_eligible No treatment_admin Administer Entrectinib (600 mg QD) enrollment->treatment_admin response_eval Response Evaluation (RECIST Criteria) treatment_admin->response_eval

Figure 3: Simplified logic for patient enrollment in a basket trial for entrectinib.

Conclusion

Entrectinib is a highly active TKI that demonstrates robust and durable responses in patients with ALK-positive malignancies. Its mechanism as a potent, ATP-competitive inhibitor of the ALK kinase effectively abrogates the oncogenic signaling that drives these tumors. A key distinguishing feature of entrectinib is its significant CNS penetration, leading to high response rates in patients with brain metastases—a common and challenging site of disease progression. Preclinical and clinical data firmly establish entrectinib as an important therapeutic agent in the precision medicine armamentarium for ALK-rearranged cancers.

References

Methodological & Application

Application Notes and Protocols for Utrectinib (Ulixertinib) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib, also known as ulixertinib (BVD-523), is a potent and selective inhibitor of ERK1 and ERK2, which are key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. The RAS-RAF-MEK-ERK pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention. Utrectinib has demonstrated significant anti-tumor activity in preclinical models of cancers with MAPK pathway mutations, including those with BRAF and KRAS mutations. These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of utrectinib in in vivo mouse models, based on published preclinical studies.

Mechanism of Action and Signaling Pathway

Utrectinib is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2. By binding to these kinases, utrectinib prevents their phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on the MAPK pathway.

MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., transcription factors) ERK->Downstream Utrectinib Utrectinib (Ulixertinib) Utrectinib->ERK Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Figure 1: Utrectinib's inhibition of the MAPK signaling pathway.

In Vivo Dosage and Administration in Mouse Models

The following tables summarize the dosages and administration routes of utrectinib used in various preclinical mouse models. The optimal dosage and route will depend on the specific tumor model and experimental goals.

Table 1: Utrectinib Monotherapy Dosages in Mouse Xenograft Models

Cancer TypeMouse StrainAdministration RouteDosageDosing ScheduleReference
NeuroblastomaNSGIntraperitoneal Injection50 mg/kgDaily for 3 weeks[1]
Pediatric Low-Grade GliomaNSGOral Gavage80 mg/kgTwice daily for 5 days[2]
Melanoma (BRAFV600E)-Oral Gavage5, 25, 50, 100 mg/kgTwice daily for 18 days[3]
Colorectal Cancer (BRAFV600E)-Oral Gavage50, 75, 100 mg/kgTwice daily[3]
Pancreatic Cancer (KRASG12C)-Oral Gavage10, 25, 50, 75, 100 mg/kgTwice daily for 15 days[3]
Pancreatic CancerNudeOral Gavage100 mg/kgTwice daily[4]

Table 2: Utrectinib Combination Therapy Dosages in Mouse Xenograft Models

Cancer TypeCombination AgentMouse StrainAdministration RouteUtrectinib DosageDosing ScheduleReference
Melanoma (BRAFV600E)Dabrafenib-Oral Gavage50 mg/kg or 100 mg/kgTwice daily[3]
Pancreatic CancerAfatinibNudeOral Gavage100 mg/kgTwice daily[4]
Pancreatic CancerGDC-0941NudeOral Gavage50 mg/kgTwice daily[4]

Experimental Protocols

Below are detailed protocols for the use of utrectinib in preclinical mouse xenograft studies.

Protocol 1: Neuroblastoma Xenograft Model[1]

Objective: To evaluate the in vivo efficacy of utrectinib in a neuroblastoma xenograft mouse model.

Materials:

  • Neuroblastoma cell line (e.g., CHLA136-Fluc)

  • 8-12 week old NSG (NOD scid gamma) mice

  • Utrectinib (ulixertinib)

  • Vehicle (e.g., DMSO)

  • Bioluminescence imaging system (e.g., IVIS)

Workflow:

Neuroblastoma_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Analysis Cell_Culture 1. Culture Neuroblastoma Cells (CHLA136-Fluc) Injection 2. Intravenously Inject 1x10^6 Cells into NSG Mice Cell_Culture->Injection Tumor_Establishment 3. Allow Tumors to Establish (2 weeks) Injection->Tumor_Establishment Randomization 4. Randomize Mice into Treatment & Control Groups Tumor_Establishment->Randomization Treatment 5. Administer Utrectinib (50 mg/kg, i.p.) or Vehicle Daily for 3 Weeks Randomization->Treatment Imaging 6. Monitor Tumor Growth Weekly via Bioluminescence Imaging Treatment->Imaging Survival 7. Monitor Overall Survival Imaging->Survival

Figure 2: Workflow for a neuroblastoma xenograft study.

Procedure:

  • Cell Preparation: Culture the neuroblastoma cell line expressing firefly luciferase (e.g., CHLA136-Fluc) under standard conditions.

  • Tumor Cell Inoculation: Harvest and resuspend the cells. Intravenously inject 1 x 106 cells into 8-12 week old NSG mice.

  • Tumor Establishment: Allow two weeks for the tumors to establish and grow.

  • Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer utrectinib (50 mg/kg) or vehicle via intraperitoneal injection daily for three weeks.

  • Monitoring:

    • Monitor tumor growth weekly using a bioluminescence imaging system.

    • Record the body weight of the mice to assess toxicity.

    • Monitor the overall survival of the mice.

Protocol 2: Pancreatic Cancer Xenograft Model[4]

Objective: To assess the efficacy of utrectinib as a single agent and in combination in a pancreatic cancer xenograft model.

Materials:

  • Pancreatic cancer cell line (e.g., MIA Paca-2)

  • 8-12 week old female nude mice

  • Utrectinib (ulixertinib)

  • Combination agent (e.g., afatinib or GDC-0941)

  • Vehicle for oral gavage

  • Calipers for tumor measurement

Workflow:

Pancreatic_Cancer_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Analysis Cell_Culture 1. Culture Pancreatic Cancer Cells (MIA Paca-2) Injection 2. Subcutaneously Inject 5x10^6 Cells into Flanks of Nude Mice Cell_Culture->Injection Tumor_Growth 3. Allow Tumors to Reach ~100 mm³ Injection->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Utrectinib (100 mg/kg, twice daily) and/or Combination Agent via Oral Gavage Randomization->Treatment Measurement 6. Measure Tumor Volume with Calipers Regularly Treatment->Measurement Euthanasia 7. Euthanize Mice when Control Tumors Reach Maximum Volume Measurement->Euthanasia Analysis 8. Analyze Tumor Weight and Volume Data Euthanasia->Analysis

Figure 3: Workflow for a pancreatic cancer xenograft study.

Procedure:

  • Cell Preparation: Culture the pancreatic cancer cell line (e.g., MIA Paca-2) under appropriate conditions.

  • Tumor Cell Inoculation: Inoculate 5 million cells subcutaneously into the flanks of 8-12 week old nude female mice.

  • Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm³.

  • Treatment:

    • Randomize mice into different treatment groups (vehicle, utrectinib alone, combination agent alone, utrectinib + combination agent).

    • Administer treatments by oral gavage. For example, utrectinib at 100 mg/kg twice daily.

  • Euthanasia and Analysis:

    • Euthanize the mice when the tumors in the vehicle-treated group reach the maximum allowed volume.

    • Measure final tumor weights and volumes for analysis.

Pharmacokinetic Considerations

Pharmacokinetic studies in mice have shown that utrectinib can penetrate the blood-brain barrier, although to a limited extent.[2] In a study with BT40 patient-derived xenograft mice, total utrectinib concentrations in the brain were found to be about 1.76% of the plasma concentration.[2] However, these brain concentrations still exceeded the in vitro IC50 values for the first 12 hours after dosing, suggesting that therapeutically relevant concentrations can be achieved in the brain.[2] Plasma concentrations of utrectinib in mice can be measured using HPLC-MS/MS.[4]

Conclusion

Utrectinib (ulixertinib) is a promising ERK1/2 inhibitor with demonstrated preclinical efficacy in various cancer models. The provided dosages and protocols serve as a guide for researchers designing in vivo studies in mice. It is crucial to optimize the dosage, administration route, and treatment schedule for each specific cancer model to achieve the desired therapeutic effect while minimizing toxicity. Careful monitoring of tumor growth, animal well-being, and relevant biomarkers is essential for the successful execution of these preclinical studies.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Entrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib is an orally active, central nervous system-penetrant tyrosine kinase inhibitor (TKI) that targets fusions and rearrangements of NTRK1/2/3, ROS1, and ALK.[1][2][3][4] These genetic alterations lead to constitutively active signaling pathways that drive the proliferation and survival of various cancers. Entrectinib functions as an ATP competitor, inhibiting these kinases and thereby suppressing downstream signaling pathways, which ultimately leads to the induction of apoptosis and a reduction in tumor growth.[2] This document provides detailed protocols for a selection of essential cell-based assays to evaluate the efficacy of Entrectinib in relevant cancer cell lines.

Mechanism of Action and Targeted Signaling Pathways

Entrectinib exerts its therapeutic effect by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. The primary targets are the neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases.[1][2][3] Inhibition of these kinases by Entrectinib blocks downstream signaling cascades, including the PI3K-AKT and TGF-β pathways.[1][3][5] This disruption of oncogenic signaling ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells harboring fusions or mutations in these target genes.[1][3][5]

Entrectinib Entrectinib NTRK NTRK Entrectinib->NTRK Inhibits ROS1 ROS1 Entrectinib->ROS1 Inhibits ALK ALK Entrectinib->ALK Inhibits Apoptosis Apoptosis Entrectinib->Apoptosis Induces PI3K_AKT PI3K-AKT Pathway NTRK->PI3K_AKT TGF_beta TGF-β Pathway NTRK->TGF_beta ROS1->PI3K_AKT ALK->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation TGF_beta->Proliferation Proliferation->Apoptosis Inhibition leads to start Seed cells in a 96-well plate treat Treat with varying concentrations of Entrectinib start->treat incubate Incubate for 72 hours treat->incubate wash1 Wash with PBS incubate->wash1 fix Fix with 4% paraformaldehyde wash1->fix stain Stain with 0.5% crystal violet fix->stain wash2 Wash with water stain->wash2 solubilize Solubilize with methanol wash2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze start Treat cells with Entrectinib harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 minutes in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell populations analyze->quantify start Transfect cells with NanoLuc®-kinase fusion vector dispense Dispense cells into a 96-well plate start->dispense treat Add Entrectinib dilutions dispense->treat add_tracer Add NanoBRET™ tracer treat->add_tracer incubate Incubate at 37°C add_tracer->incubate read Read BRET signal incubate->read analyze Calculate target engagement read->analyze

References

Application Notes and Protocols for Entrectinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Entrectinib is a potent and selective, orally bioavailable inhibitor of the tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3][4] These kinases, when constitutively activated through genetic alterations like gene fusions, can act as oncogenic drivers in a variety of tumor types. Entrectinib functions as an ATP-competitive inhibitor, blocking the phosphorylation of these kinases and thereby suppressing downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K-AKT and MAPK pathways.[5] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these specific genetic alterations.[3] These application notes provide detailed protocols for the formulation and use of Entrectinib in in vitro cell culture experiments.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Entrectinib (Biochemical Assay)
Target KinaseIC₅₀ (nM)Reference
TRKA (NTRK1)1.0 - 1.7[1][2][6]
TRKB (NTRK2)0.1 - 3.0[1][2][6]
TRKC (NTRK3)0.1 - 5.0[1][2][6]
ROS10.2 - 12[1][2][6]
ALK1.6 - 7.0[1][2][6]
Table 2: Anti-proliferative Activity of Entrectinib in Various Cancer Cell Lines (Cell-Based Assays)
Cell LineCancer Type / Genetic AlterationIC₅₀ (nM)Assay DurationReference
IMS-M2Acute Myeloid Leukemia (ETV6-NTRK3)0.4772 hours[7]
M0-91Acute Myeloid Leukemia (ETV6-NTRK3)0.6572 hours[7]
Ba/F3Pro-B cells (TEL-TRKA/B/C fusion)3.072 hours[8]
Ba/F3Pro-B cells (TEL-ROS1 fusion)5.0Not Specified[9]
KM12Colorectal Carcinoma (TPM3-TRKA)PotentNot Specified[9]
NCI-H2228Non-Small Cell Lung Cancer (EML4-ALK)PotentNot Specified[8]
SH-SY5YNeuroblastoma (TrkB expression)Effective at ~2 µM24 hours (Ki-67)[5][10]

Mandatory Visualizations

Entrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK_ROS1_ALK TRKA/B/C, ROS1, ALK Receptor Tyrosine Kinases RAS_RAF_MEK RAS-RAF-MEK (MAPK Pathway) TRK_ROS1_ALK->RAS_RAF_MEK PI3K PI3K TRK_ROS1_ALK->PI3K PLCg PLCγ TRK_ROS1_ALK->PLCg STAT3 JAK/STAT Pathway TRK_ROS1_ALK->STAT3 Entrectinib Entrectinib Entrectinib->TRK_ROS1_ALK ERK ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT3->Proliferation Proliferation->Block Apoptosis Apoptosis Apoptosis_effect->Apoptosis

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream pathways to reduce proliferation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Entrectinib Stock Solution (DMSO) prepare_dilutions 4. Prepare Serial Dilutions of Entrectinib prep_stock->prepare_dilutions prep_cells 2. Culture & Passage Target Cells seed_cells 3. Seed Cells in Multi-well Plates prep_cells->seed_cells treat_cells 5. Treat Cells with Entrectinib Dilutions seed_cells->treat_cells prepare_dilutions->treat_cells incubate 6. Incubate for Specified Duration (e.g., 72h) treat_cells->incubate perform_assay 7. Perform Viability/ Apoptosis Assay incubate->perform_assay collect_data 8. Collect & Analyze Data (e.g., Calculate IC₅₀) perform_assay->collect_data

Caption: Workflow for assessing Entrectinib's effect on cell viability in culture.

Experimental Protocols

Protocol 1: Preparation of Entrectinib Stock Solution

Materials:

  • Entrectinib powder (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Entrectinib is supplied as a crystalline solid and is soluble in DMSO at concentrations up to 100 mg/mL.[8] It is insoluble in water.[8]

  • To prepare a high-concentration stock solution (e.g., 10 mM), calculate the required mass of Entrectinib powder (Molecular Weight: 560.6 g/mol ) and volume of DMSO.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of fresh, sterile DMSO to the vial containing the Entrectinib powder.

  • To ensure complete dissolution, gently vortex the vial. If needed, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[5][11]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, where they can be stable for several months.[5][11]

Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Protocol 2: Cell Viability Assay (96-well Plate Format)

This protocol describes a general method to determine the IC₅₀ value of Entrectinib using a commercially available cell viability reagent like CellTiter-Glo®.

Materials:

  • Target cell line(s) with known or suspected TRK, ROS1, or ALK fusions.

  • Complete cell culture medium (appropriate for the chosen cell line).

  • Entrectinib stock solution (e.g., 10 mM in DMSO).

  • Sterile 96-well flat-bottom cell culture plates.

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Multichannel pipette.

  • Luminometer for plate reading.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a healthy, sub-confluent culture flask.

    • Resuspend the cells in fresh, pre-warmed complete medium to the desired seeding density. A typical density is 5,000-10,000 cells per well, but this should be optimized for each cell line to ensure they are in the exponential growth phase at the end of the incubation period.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (background control).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare a serial dilution series of Entrectinib in complete culture medium from your DMSO stock solution. For example, create a 2X working solution series ranging from 0.2 nM to 2000 nM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate Entrectinib dilution or vehicle control to each well.

    • Return the plate to the 37°C, 5% CO₂ incubator.

  • Incubation:

    • Incubate the cells with Entrectinib for a specified period, typically 72 hours, which is a common duration for assessing anti-proliferative effects.[8][12]

  • Assessing Cell Viability:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only wells) from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the Entrectinib concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC₅₀ value, which is the concentration of Entrectinib that inhibits cell growth by 50%.

References

Application Note: Western Blot Analysis of Utrectinib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Utrectinib (Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] These receptor tyrosine kinases, when constitutively activated through genetic alterations like gene fusions, can drive oncogenesis by activating downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[2][4]

Western blot analysis is an indispensable immunodetection technique used to verify the mechanism of action of targeted therapies like Utrectinib.[5] It allows for the qualitative and quantitative assessment of specific protein expression levels, including the phosphorylation status of key signaling molecules. By analyzing protein lysates from cells treated with Utrectinib, researchers can confirm its on-target effects by observing a decrease in the phosphorylation of TRK, ROS1, ALK, and their downstream effectors. This application note provides a detailed protocol for performing Western blot analysis on cells treated with Utrectinib to assess its impact on key signaling pathways.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the signaling cascade targeted by Utrectinib and the general workflow for its analysis via Western blot.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TRK TRK A/B/C PI3K PI3K TRK->PI3K RAS RAS TRK->RAS ROS1 ROS1 ROS1->PI3K ROS1->RAS ALK ALK ALK->PI3K ALK->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Utrectinib Utrectinib Utrectinib->TRK Utrectinib->ROS1 Utrectinib->ALK

Caption: Utrectinib signaling pathway inhibition.

A 1. Cell Culture & Utrectinib Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Blocking & Antibody Incubation) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis & Quantification G->H

Caption: Western blot experimental workflow.

Experimental Protocols

Protocol 1: Cell Culture and Utrectinib Treatment
  • Cell Seeding: Plate tumor cells known to harbor NTRK, ROS1, or ALK fusions (e.g., KM12, U-87 MG, Karpas-299) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Utrectinib Treatment: Prepare a stock solution of Utrectinib in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control (0 nM Utrectinib).

  • Incubation: Remove the old medium from the cells and replace it with the Utrectinib-containing medium. Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours) to assess signaling inhibition.

Protocol 2: Preparation of Cell Lysates
  • Cell Wash: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitors to each well.

  • Cell Scraping: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store at -80°C or proceed immediately to protein quantification.

Protocol 3: Protein Quantification (BCA Assay)
  • Standard Preparation: Prepare a series of protein standards using Bovine Serum Albumin (BSA) in the same lysis buffer as the samples.

  • Assay: Perform a Bicinchoninic Acid (BCA) assay according to the manufacturer's instructions to determine the protein concentration of each lysate.

  • Normalization: Based on the concentrations obtained, calculate the volume of each lysate needed to have an equal amount of protein for all samples (typically 20-30 µg per lane). Add lysis buffer and 4x Laemmli sample buffer to each sample to normalize the volume and concentration.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.

Protocol 4: SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.[5]

  • Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then transfer buffer.

  • Transfer: Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

Protocol 5: Immunoblotting and Detection
  • Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK, anti-phospho-AKT, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.[5]

Protocol 6: Data Analysis and Quantification
  • Image Acquisition: Capture the image of the blot, ensuring that the bands are not overexposed.

  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity (densitometry) of each protein band.[6]

  • Normalization: For each sample, normalize the band intensity of the target protein (e.g., phospho-AKT) to the intensity of the loading control (e.g., GAPDH). To determine the effect on phosphorylation, normalize the phosphorylated protein signal to the total protein signal (e.g., p-AKT / Total AKT).

  • Data Reporting: Express the results as a fold change relative to the vehicle-treated control.

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Densitometric Analysis of Key Signaling Proteins in Utrectinib-Treated Cells

Treatment Conditionp-TRK (Y490) / Total TRKp-AKT (S473) / Total AKTp-ERK1/2 (T202/Y204) / Total ERK1/2
Vehicle Control (0 nM) 1.00 ± 0.081.00 ± 0.061.00 ± 0.09
Utrectinib (10 nM) 0.45 ± 0.050.52 ± 0.040.48 ± 0.07
Utrectinib (50 nM) 0.12 ± 0.030.18 ± 0.020.15 ± 0.03
Utrectinib (100 nM) 0.04 ± 0.010.06 ± 0.010.05 ± 0.02
  • Values represent the mean normalized band intensity (fold change relative to vehicle control) ± standard deviation from three independent experiments.

Interpretation of Results: The data presented in Table 1 demonstrates a clear dose-dependent decrease in the phosphorylation of TRK, AKT, and ERK following treatment with Utrectinib. This result is consistent with the drug's mechanism of action as an inhibitor of TRK and its downstream signaling pathways. The significant reduction in the phosphorylation status of these key effector proteins confirms the potent on-target activity of Utrectinib in the tested cell line.

References

Application Notes and Protocols for High-Throughput Screening with Utrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib (also known as Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions of anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and neurotrophic tyrosine receptor kinase (TRK) A, B, and C.[1][2][3][4] These genetic alterations are key drivers in various solid tumors. High-throughput screening (HTS) plays a pivotal role in identifying compounds like Utrectinib and characterizing their activity across diverse cancer cell lines. This document provides detailed application notes and protocols for utilizing Utrectinib in HTS campaigns to assess its anti-cancer efficacy.

Mechanism of Action

Utrectinib functions as an ATP-competitive inhibitor of TRKA/B/C, ROS1, and ALK tyrosine kinases.[5][6] In cancer cells harboring activating fusions of these kinases, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.[3][4] Utrectinib blocks the autophosphorylation of these fusion kinases, thereby inhibiting downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which ultimately leads to the suppression of tumor growth and induction of apoptosis.[5][7]

Data Presentation: In Vitro Efficacy of Utrectinib

The following tables summarize the in vitro potency of Utrectinib against various cancer cell lines harboring TRK, ROS1, and ALK fusions. The half-maximal inhibitory concentration (IC50) values were determined using a cell viability assay, such as the CellTiter-Glo® assay, following a 72-hour incubation period.

Cell LineFusion TargetCancer TypeIC50 (nM)
NB1ALKNeuroblastoma0.08 (at 24h)
NB3ALK (R1275Q)Neuroblastoma2.0 (at 24h)
SH-SY5YALK (F1174L)Neuroblastoma2.0 (at 24h)
IMR32ALK (wt)Neuroblastoma2.0 (at 24h)
NCI-H2228EML4-ALKNSCLCPotent Inhibition
BAF3TEL-TRKA-3
BAF3TEL-TRKB-3
BAF3TEL-TRKC-3

Data compiled from multiple sources.[2][8]

Experimental Protocols

High-Throughput Screening for Cell Viability with Utrectinib using CellTiter-Glo®

This protocol outlines a method for assessing the effect of Utrectinib on the viability of a panel of cancer cell lines in a high-throughput format.

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • Utrectinib (Entrectinib)

  • DMSO (vehicle control)

  • Opaque-walled 96-well or 384-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in culture medium to the desired density.

    • Dispense 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the cell suspension into each well of the opaque-walled microplates.[9]

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of Utrectinib in DMSO and then further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add the diluted Utrectinib or vehicle control to the appropriate wells.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the Utrectinib concentration and fit a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context.[11] This protocol provides a general framework for performing CETSA with Utrectinib.

Materials:

  • Cells expressing the target kinase (ALK, ROS1, or TRK fusion)

  • Utrectinib

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies specific to the target protein

  • SDS-PAGE and Western blotting reagents and equipment

Protocol:

  • Cell Treatment:

    • Culture cells to a sufficient density and treat with either Utrectinib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (ALK, ROS1, or TRK).

    • Incubate with an appropriate secondary antibody and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for both Utrectinib-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Utrectinib indicates target engagement and stabilization.

Mandatory Visualizations

Utrectinib_Signaling_Pathway Utrectinib Utrectinib ALK_ROS1_TRK ALK / ROS1 / TRK Fusion Kinases Utrectinib->ALK_ROS1_TRK Inhibition Apoptosis Apoptosis Utrectinib->Apoptosis RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_ROS1_TRK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK_ROS1_TRK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK_ROS1_TRK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: Utrectinib inhibits ALK/ROS1/TRK, blocking pro-survival pathways.

HTS_Workflow Start Start Cell_Seeding Cell Seeding (384-well plates) Start->Cell_Seeding Incubation1 24h Incubation Cell_Seeding->Incubation1 Compound_Addition Utrectinib Addition (Dose Response) Incubation1->Compound_Addition Incubation2 72h Incubation Compound_Addition->Incubation2 Assay_Reagent Add CellTiter-Glo® Reagent Incubation2->Assay_Reagent Luminescence_Reading Read Luminescence Assay_Reagent->Luminescence_Reading Data_Analysis Data Analysis (IC50 Calculation) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for assessing Utrectinib efficacy.

CETSA_Principle cluster_0 Vehicle Control cluster_1 Utrectinib Treatment Vehicle_Heat Target Protein + Heat Vehicle_Denatured Denatured & Aggregated Protein Vehicle_Heat->Vehicle_Denatured Analysis Western Blot Analysis of Soluble Fraction Utrectinib_Heat Target Protein + Utrectinib + Heat Utrectinib_Stable Stabilized & Soluble Protein Utrectinib_Heat->Utrectinib_Stable Utrectinib_Stable->Analysis

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols: Utrectinib in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The term "Utrectinib" does not correspond to a recognized pharmaceutical agent in scientific literature or drug databases. It is likely a typographical error for either Entrectinib or Repotrectinib , both of which are tyrosine kinase inhibitors (TKIs) used in cancer therapy. This document will proceed by summarizing data and protocols for both Entrectinib and Repotrectinib in combination with other chemotherapeutic agents, as they align with the core request.

Introduction

The landscape of cancer treatment is continually evolving, with a significant shift towards precision medicine and targeted therapies. Entrectinib and Repotrectinib are potent tyrosine kinase inhibitors targeting key oncogenic drivers such as ROS1, ALK, and NTRK fusions.[1][2] While effective as monotherapies in specific patient populations, the development of resistance and the inherent heterogeneity of tumors necessitate the exploration of combination strategies. Combining these targeted agents with traditional chemotherapy or other novel drugs offers a promising approach to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes.[3][4]

These application notes provide a summary of preclinical and clinical data for Entrectinib and Repotrectinib combination therapies. Detailed protocols for key experimental assays are included to guide researchers in the evaluation of such combinations in a laboratory setting.

Mechanism of Action: Entrectinib and Repotrectinib

Entrectinib is an inhibitor of tropomyosin receptor tyrosine kinases (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1] Repotrectinib also inhibits ROS1 and TRKA/B/C.[2] By blocking the ATP-binding site of these kinases, these drugs prevent downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the MAPK, PI3K, and JAK/STAT pathways.[1] This inhibition ultimately shifts the cellular balance towards apoptosis, leading to tumor shrinkage.[1]

cluster_membrane Cell Membrane cluster_drugs Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TRK/ROS1/ALK RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Drug Entrectinib / Repotrectinib Drug->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Result Inhibition of Cell Proliferation, Survival Induction of Apoptosis Transcription->Result Leads to

Caption: Simplified signaling pathway inhibited by Entrectinib/Repotrectinib.

Preclinical and Clinical Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating Entrectinib and Repotrectinib in combination therapies.

Table 1: Preclinical (In Vitro & In Vivo) Combination Studies

Drug Combination Cancer Model Key Findings Reference
Entrectinib + PAC-1 Uveal Melanoma Cell Lines Synergistic killing of uveal melanoma cells. [5]
Entrectinib + PAC-1 Mouse Xenograft (Uveal Melanoma) Tolerated combination with anti-tumor activity. [5]
PD-1 Inhibitor + Chemotherapy Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines Synergistic inhibition of tumor cell proliferation in vitro. [6]

| TRAIL + Cisplatin | A549 Lung Cancer Xenograft | Tumor inhibition rate of 76.8% for the combination vs. 28.3% for TRAIL alone. |[7] |

Table 2: Clinical Trial Data for Combination Therapies

Drug Combination Cancer Type Phase Key Outcomes Clinical Trial ID
Entrectinib + PAC-1 Metastatic Uveal Melanoma Phase 1b Tolerated with no grade ≥3 toxicities. Stable disease in 4/6 patients. Median PFS: 3.38 months. NCT04589832[5]

| Repotrectinib + Irinotecan + Temozolomide | Advanced Solid Tumors (Pediatric/Young Adult) | Phase 1/2 | To assess safety, tolerability, and anti-tumor activity of the combination. | NCT04987135[8][9] |

Experimental Protocols

Detailed protocols are essential for the rigorous evaluation of combination therapies. Below are methodologies for foundational preclinical experiments.

Protocol: In Vitro Cell Viability and Synergy Assessment

This protocol determines the cytotoxic effect of single agents and their combination to assess for synergistic, additive, or antagonistic effects.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Entrectinib/Repotrectinib and combination chemotherapy agent

  • DMSO (for drug dissolution)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare stock solutions of each drug in DMSO. Create a dose-response matrix of dilutions for both drugs in culture medium. Include wells for untreated controls and single-agent controls.

  • Drug Treatment: After 24 hours, carefully remove the medium and add 100 µL of the medium containing the drug dilutions (single agents and combinations) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 4 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot dose-response curves and determine the IC₅₀ (concentration inhibiting 50% of cell growth) for each single agent.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol: In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of combination therapy on tumor growth in an animal model.[10][11]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Cancer cell line of interest (prepared in PBS or Matrigel)

  • Entrectinib/Repotrectinib and combination chemotherapy agent

  • Appropriate vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Calipers, animal scale

  • Sterile syringes and needles

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]

  • Tumor Inoculation:

    • Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of PBS/Matrigel into the flank of each mouse.

    • Monitor mice regularly for tumor formation.

  • Randomization and Grouping:

    • When tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor volume (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment groups (typically n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Entrectinib/Repotrectinib alone

      • Group 3: Chemotherapy agent alone

      • Group 4: Combination therapy

  • Drug Administration:

    • Administer drugs according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on prior Maximum Tolerated Dose (MTD) studies.[11]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.[11]

    • Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint:

    • Continue treatment until tumors in the control group reach the maximum allowed size as per IACUC guidelines, or for a predetermined duration.

    • Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.

Experimental and Logical Workflows

Visualizing the workflow for preclinical evaluation helps in planning and execution.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Interpretation A 1. Cell Line Selection (ROS1, ALK, or NTRK fusion positive) B 2. Single-Agent Dose Response (Determine IC50 values) A->B C 3. Combination Matrix Assay (e.g., MTT, CellTiter-Glo) B->C D 4. Synergy Analysis (Calculate Combination Index) C->D E 5. Xenograft Model Establishment D->E Promising Synergy F 6. Maximum Tolerated Dose (MTD) Study for Combination E->F G 7. Efficacy Study (Tumor Growth Inhibition) F->G H 8. Pharmacodynamic & Histological Analysis of Tumors G->H I 9. Final Data Analysis & Go/No-Go Decision for Clinical Study H->I

Caption: Preclinical workflow for evaluating combination therapies.

References

Application Note: CRISPR-Cas9 Screen to Identify Genetic Markers of Sensitivity to Utrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Utrectinib (a hypothetical name for the purpose of this document, based on the user's query, likely referring to Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins, which are oncogenic drivers in a variety of solid tumors. While Utrectinib has shown significant clinical efficacy, intrinsic and acquired resistance can limit its therapeutic benefit. Identifying genetic markers that confer sensitivity to Utrectinib is crucial for patient stratification and the development of combination therapies. This application note describes a pooled genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to Utrectinib treatment.

Principle of the Method

A pooled CRISPR-Cas9 library is used to generate a diverse population of cells, each with a single gene knockout. This population is then treated with a sub-lethal concentration of Utrectinib. Cells with knockouts of genes that are essential for survival in the presence of the drug will be depleted from the population over time. By comparing the representation of single-guide RNAs (sgRNAs) in the treated versus untreated populations using next-generation sequencing (NGS), genes that sensitize cells to Utrectinib can be identified.

Data Presentation

Table 1: Top Gene Hits from Utrectinib Sensitivity Screen

This table presents a hypothetical list of top candidate genes from a genome-wide CRISPR screen, where gene knockout leads to increased sensitivity to Utrectinib. The data is typically generated by analyzing the depletion of specific sgRNAs in the Utrectinib-treated cell population compared to a control population.

Gene SymbolDescriptionLog2 Fold Change (Utrectinib vs. DMSO)p-valueFalse Discovery Rate (FDR)
KRASKRAS proto-oncogene, GTPase-3.21.5e-84.2e-7
NRASNRAS proto-oncogene, GTPase-2.98.2e-81.5e-6
BRAFB-Raf proto-oncogene, serine/threonine kinase-2.53.1e-73.8e-6
MAP2K1Mitogen-activated protein kinase kinase 1 (MEK1)-2.89.5e-81.8e-6
PIK3CAPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha-2.25.4e-62.1e-5
AKT1AKT serine/threonine kinase 1-2.18.9e-63.3e-5
PTENPhosphatase and tensin homolog1.82.3e-57.1e-5

Note: This is representative data. Actual results may vary depending on the cell line and experimental conditions.

Table 2: Experimental Parameters

This table outlines the key parameters used in the CRISPR screen.

ParameterValue
Cell LineHCC78 (ROS1-fusion positive NSCLC)
CRISPR LibraryGeCKO v2 Human Library
Transduction MOI0.3
Puromycin Selection2 µg/mL for 72 hours
Utrectinib Concentration50 nM (IC20)
Treatment Duration14 days
Sequencing PlatformIllumina NovaSeq

Experimental Protocols

Lentiviral Production of CRISPR Library
  • Thaw HEK293T cells and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For each library pool, seed 1.5 x 10^7 HEK293T cells in a 15 cm dish.

  • The next day, transfect cells with the CRISPR library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Change the medium 12-16 hours post-transfection.

  • Harvest the viral supernatant at 48 and 72 hours post-transfection.

  • Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Concentrate the virus if necessary and store at -80°C.

Cell Line Transduction and Selection
  • Determine the optimal multiplicity of infection (MOI) for the target cell line (e.g., HCC78) to achieve ~30% transduction efficiency.

  • Seed a sufficient number of cells to maintain a library representation of at least 500 cells per sgRNA.

  • Transduce the cells with the lentiviral CRISPR library at the predetermined MOI in the presence of polybrene (8 µg/mL).

  • After 24 hours, replace the medium with fresh medium.

  • After 48 hours, begin selection with puromycin at the predetermined concentration.

  • Maintain the cells under puromycin selection for 72 hours, ensuring the non-transduced control cells are completely killed.

  • After selection, expand the cells for 2-3 days before splitting into treatment groups.

Utrectinib Treatment Screen
  • Determine the IC20 concentration of Utrectinib for the target cell line using a standard cell viability assay (e.g., CellTiter-Glo).

  • Plate the transduced and selected cell population into two groups: a DMSO control group and a Utrectinib-treated group. Maintain a library representation of at least 500 cells per sgRNA throughout the experiment.

  • Treat the cells with either DMSO or Utrectinib at the IC20 concentration.

  • Passage the cells every 2-3 days, maintaining the library representation and the respective treatments.

  • Continue the treatment for 14 days.

  • At the end of the screen, harvest a cell pellet from each group for genomic DNA extraction.

Genomic DNA Extraction and NGS Library Preparation
  • Extract genomic DNA from the DMSO and Utrectinib-treated cell pellets using a commercial kit suitable for large cell numbers.

  • Amplify the sgRNA-containing region from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the region of interest, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Purify the PCR products after each step.

  • Quantify the final library and pool the samples for sequencing.

Data Analysis
  • Perform deep sequencing of the sgRNA libraries on an Illumina platform.

  • Demultiplex the sequencing reads based on the barcodes.

  • Align the reads to the sgRNA library reference to obtain read counts for each sgRNA.

  • Normalize the read counts.

  • Calculate the log2 fold change of each sgRNA between the Utrectinib-treated and DMSO control samples.

  • Use statistical packages like MAGeCK to identify genes that are significantly depleted in the Utrectinib-treated samples.

Visualizations

experimental_workflow cluster_prep Library Preparation & Transduction cluster_screen CRISPR Screen cluster_analysis Analysis lentiviral_production Lentiviral Production transduction Cell Line Transduction (MOI=0.3) lentiviral_production->transduction selection Puromycin Selection transduction->selection treatment_split Split Population selection->treatment_split dmso_treatment DMSO Control (14 days) treatment_split->dmso_treatment utrectinib_treatment Utrectinib (IC20) (14 days) treatment_split->utrectinib_treatment gDNA_extraction gDNA Extraction dmso_treatment->gDNA_extraction utrectinib_treatment->gDNA_extraction ngs NGS & Sequencing gDNA_extraction->ngs data_analysis Data Analysis (MAGeCK) ngs->data_analysis hit_identification hit_identification data_analysis->hit_identification Identify Depleted sgRNAs

Caption: Experimental workflow for the CRISPR-Cas9 sensitivity screen.

signaling_pathway cluster_receptor Receptor Tyrosine Kinases cluster_drug cluster_downstream Downstream Signaling Pathways cluster_output TRK TRK RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg ROS1 ROS1 ROS1->RAS ROS1->PI3K ROS1->PLCg ALK ALK ALK->RAS ALK->PI3K Utrectinib Utrectinib Utrectinib->TRK Utrectinib->ROS1 Utrectinib->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: Utrectinib signaling pathway inhibition.

logical_relationship cluster_screen_output CRISPR Screen Output cluster_gene_identification Gene Identification cluster_validation Validation cluster_conclusion Conclusion depleted_sgrnas Depleted sgRNAs in Utrectinib-treated cells candidate_genes Candidate Sensitivity Genes depleted_sgrnas->candidate_genes Statistical Analysis individual_ko Individual Gene Knockout candidate_genes->individual_ko synergy_studies Synergy with other inhibitors candidate_genes->synergy_studies Explore Combination Therapies viability_assay Cell Viability Assay individual_ko->viability_assay Confirm Sensitivity validated_markers Validated Sensitivity Markers viability_assay->validated_markers synergy_studies->validated_markers

Application Notes and Protocols for Studying Entrectinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of entrectinib, a potent tyrosine kinase inhibitor (TKI), for studying the mechanisms of drug resistance in cancers harboring NTRK, ROS1, or ALK gene fusions.

Introduction to Entrectinib

Entrectinib is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1] These kinases, when constitutively activated by chromosomal rearrangements, act as oncogenic drivers in a variety of adult and pediatric solid tumors.[1][2] Entrectinib functions by competing with ATP for binding to the kinase domain of these fusion proteins, thereby inhibiting their phosphorylation and downstream signaling, which ultimately leads to the suppression of tumor growth and induction of apoptosis.[3][4]

Mechanisms of Acquired Resistance to Entrectinib

Despite the high response rates observed with entrectinib, acquired resistance is a common clinical challenge that limits long-term efficacy.[2][5] The mechanisms of resistance can be broadly categorized into two main types:

  • On-target resistance involves the emergence of secondary mutations within the kinase domain of the target protein (e.g., NTRK, ROS1). These mutations can interfere with the binding of entrectinib through steric hindrance. Key resistance mutations include:

    • Solvent-front mutations: e.g., NTRK1 G595R, NTRK3 G623R.[2][6]

    • Gatekeeper mutations: e.g., NTRK1 F589L, NTRK3 F617L.[2]

    • xDFG motif mutations: e.g., NTRK1 G667C.[1]

  • Off-target resistance occurs through the activation of alternative or "bypass" signaling pathways that circumvent the need for the inhibited oncoprotein. This can be caused by:

    • Activation of other receptor tyrosine kinases: such as MET amplification, which can be driven by factors like hepatocyte growth factor (HGF) from the tumor microenvironment.[7][8]

    • Mutations in downstream signaling components: such as the acquisition of KRAS mutations (e.g., G12C, G12V), which leads to constitutive activation of the MAPK/ERK pathway.[4][6]

The study of these resistance mechanisms is crucial for the development of next-generation TKIs and combination therapeutic strategies to overcome resistance. Second-generation inhibitors like repotrectinib and selitrectinib have been designed to be effective against some of these known resistance mutations.[9][10]

Data Presentation

Table 1: In Vitro Efficacy of Entrectinib in Sensitive and Resistant Cell Lines
Cell LineTarget FusionResistance MechanismEntrectinib IC₅₀ (nM)Reference
HCC78SLC34A2-ROS1Parental (Sensitive)~450[4]
HCC78ERSLC34A2-ROS1Acquired KRAS G12C Mutation>5,000[4][11]
KM12TPM3-NTRK1Parental (Sensitive)<100[12]
KM12 R1TPM3-NTRK1Acquired NTRK1 G667C Mutation>300[12]
KM12 R2TPM3-NTRK1Acquired NTRK1 G595R Mutation>2,000[12]
Table 2: Summary of Clinical Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis of STARTRK-2, STARTRK-1, and ALKA-372-001 Trials)
Efficacy EndpointResult (n=150)95% Confidence Interval (CI)Reference
Objective Response Rate (ORR)61.3%53.1–69.2%[13]
Complete Response (CR)16.7% (25 patients)-[13]
Median Duration of Response (DoR)20.0 months13.2–31.1 months[13]
Median Progression-Free Survival (PFS)13.8 months10.1–20.0 months[13]
Median Overall Survival (OS)37.1 months27.2–Not Estimable[13]
Intracranial ORR (in patients with measurable CNS metastases)69.2% (n=13)-[13]

Experimental Protocols

Protocol 1: Generation of Entrectinib-Resistant Cell Lines

This protocol describes a stepwise dose-escalation method to generate TKI-resistant cell lines in vitro.[4]

Materials:

  • Parental cancer cell line with known NTRK, ROS1, or ALK fusion (e.g., HCC78, KM12).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).

  • Entrectinib (stock solution in DMSO).

  • Cell culture flasks/plates, incubators, and other standard cell culture equipment.

Procedure:

  • Initial Seeding: Seed the parental cells at a low density in their recommended complete medium.

  • Initial Entrectinib Exposure: Once the cells are adherent and actively dividing, replace the medium with fresh medium containing entrectinib at a concentration close to the IC₂₀ (20% inhibitory concentration).

  • Dose Escalation:

    • Maintain the cells in the presence of the starting concentration of entrectinib, changing the medium every 2-3 days.

    • When the cells resume a normal growth rate and reach ~80% confluency, passage them and increase the entrectinib concentration by approximately 1.5- to 2-fold.

    • Repeat this stepwise increase in drug concentration over several months. The process is gradual, allowing for the selection of resistant clones. For example, starting at 100 nM and gradually increasing to 5 µM over 6 months has been reported for HCC78 cells.[4]

  • Isolation of Resistant Clones: Once a stable population of resistant cells is established (i.e., they can proliferate consistently at a high concentration of entrectinib), isolate single-cell clones by limiting dilution in 96-well plates to ensure a homogenous population.[14]

  • Characterization and Maintenance: Expand the resistant clones and confirm their resistance using a cell viability assay (see Protocol 2). Continuously culture the resistant cell lines in medium containing the final concentration of entrectinib to maintain the resistance phenotype.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[15][16]

Materials:

  • Parental and resistant cell lines.

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings.

  • Entrectinib serial dilutions.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in the opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of complete medium. Include wells with medium only for background measurement.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Drug Treatment: Treat the cells with a range of entrectinib concentrations (e.g., 0 to 10 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[17]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the results as percent viability versus drug concentration and determine the IC₅₀ values using a non-linear regression curve fit.

Protocol 3: Western Blot Analysis for Signaling Pathway Alterations

This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways.[4][7]

Materials:

  • Parental and resistant cell lysates.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-TRKA, anti-TRKA, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-MET, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat parental and resistant cells with or without entrectinib for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 15-30 µg) and separate them by size on an SDS-PAGE gel.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. Use a loading control like β-actin to ensure equal protein loading. Compare the levels of phosphorylated and total proteins between parental and resistant cells, with and without drug treatment.

Protocol 4: Next-Generation Sequencing (NGS) for Mutation Detection

NGS is a powerful tool for identifying the genetic basis of resistance, including on-target mutations and alterations in bypass pathway genes.[4][18]

General Workflow:

  • Sample Preparation: Extract high-quality genomic DNA from both parental and entrectinib-resistant cell lines.

  • Library Preparation: Shear the DNA into fragments and ligate adapters to create a sequencing library.

  • Target Enrichment (Optional but Recommended): Use a custom gene panel that includes NTRK1/2/3, ROS1, ALK, and genes from known bypass pathways (KRAS, BRAF, MET, etc.) to selectively capture and enrich for the DNA regions of interest.[19]

  • Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).

  • Data Analysis (Bioinformatics):

    • Align the sequencing reads to a reference human genome.

    • Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions.

    • Compare the variants found in the resistant cells to those in the parental cells to identify acquired mutations.

    • Analyze for copy number variations (CNVs) to detect gene amplifications (e.g., MET amplification).[19]

Mandatory Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TRK_ROS1_ALK TRK/ROS1/ALK Fusion Protein RAS RAS TRK_ROS1_ALK->RAS PI3K PI3K TRK_ROS1_ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Entrectinib Entrectinib Entrectinib->TRK_ROS1_ALK Inhibits

Caption: TRK/ROS1/ALK signaling pathway and inhibition by entrectinib.

cluster_0 On-Target Resistance cluster_1 Off-Target (Bypass) Resistance TRK_mut Mutated TRK/ROS1 (e.g., G595R, G667C) Downstream Downstream Pathways (MAPK, PI3K/AKT) TRK_mut->Downstream Active Signaling Entrectinib_on Entrectinib Entrectinib_on->TRK_mut Binding Blocked Survival Cell Proliferation & Survival Downstream->Survival TRK_wt Wild-Type TRK/ROS1 Entrectinib_off Entrectinib Entrectinib_off->TRK_wt Inhibited MET MET Amplification MET->Downstream Bypass Signaling KRAS KRAS Mutation KRAS->Downstream Bypass Signaling

Caption: Mechanisms of acquired resistance to entrectinib.

cluster_characterization Characterize Resistance start Start with Parental Cell Line (NTRK/ROS1/ALK+) culture Culture cells with stepwise increasing concentrations of entrectinib start->culture isolate Isolate single-cell clones from resistant population culture->isolate expand Expand resistant clones isolate->expand viability Cell Viability Assay (Confirm IC50 Shift) expand->viability western Western Blot (Analyze Signaling) expand->western ngs NGS Analysis (Identify Mutations) expand->ngs end Resistant Model Established viability->end western->end ngs->end

Caption: Workflow for generating and characterizing resistant cell lines.

References

Application Notes and Protocols: Establishing Utrectinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib (Entrectinib) is a potent, orally available inhibitor of the tyrosine kinases TRK (A, B, C), ROS1, and ALK, which are key oncogenic drivers in a variety of solid tumors.[1][2] Despite its clinical efficacy, the development of acquired resistance is a significant challenge.[3][4] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies. This document provides a detailed protocol for establishing Utrectinib-resistant cell lines in vitro, a critical first step in studying resistance mechanisms.

The primary mechanisms of resistance to Utrectinib can be broadly categorized into two groups:

  • On-target alterations: These are typically point mutations in the kinase domains of NTRK, ROS1, or ALK genes that prevent the binding of Utrectinib.[4][5][6]

  • Bypass signaling activation: This involves the upregulation of alternative signaling pathways that promote cell survival and proliferation, rendering the cells independent of the Utrectinib-targeted kinases.[1][2][3][7]

Signaling Pathways Targeted by Utrectinib

Utrectinib exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by TRK, ROS1, and ALK. These pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, are critical for cell growth, proliferation, and survival.[2]

Utrectinib Utrectinib TRK_ROS1_ALK TRK / ROS1 / ALK Utrectinib->TRK_ROS1_ALK Inhibits RAS RAS TRK_ROS1_ALK->RAS PI3K PI3K TRK_ROS1_ALK->PI3K PLCg PLCγ TRK_ROS1_ALK->PLCg JAK JAK TRK_ROS1_ALK->JAK (from ALK) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Utrectinib Signaling Pathway Inhibition.

Experimental Protocols

Materials and Reagents
  • Cancer cell line sensitive to Utrectinib (e.g., a cell line with a known NTRK, ROS1, or ALK fusion)

  • Utrectinib (Entrectinib) powder

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Cell culture flasks and plates

  • Cell counting solution (e.g., Trypan blue)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol 1: Determination of the IC50 of Utrectinib in the Parental Cell Line
  • Cell Seeding: Seed the parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a series of Utrectinib dilutions in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.

  • Treatment: Replace the medium in the 96-well plates with the medium containing the different concentrations of Utrectinib. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the DMSO control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Generation of Utrectinib-Resistant Cell Lines

This protocol describes a dose-escalation method.

  • Initial Treatment: Culture the parental cells in the presence of Utrectinib at a concentration equal to the IC50 determined in Protocol 1.

  • Monitoring and Media Changes: Monitor the cells for signs of cell death. Change the medium with fresh Utrectinib-containing medium every 3-4 days.

  • Recovery and Confluence: Initially, a large proportion of cells will die. The surviving cells will eventually start to proliferate. Once the cells reach 70-80% confluence, passage them.

  • Dose Escalation: Once the cells are growing steadily at the initial Utrectinib concentration, double the concentration of the drug.

  • Repeat Cycles: Repeat the process of monitoring, media changes, and passaging. Continue to gradually increase the concentration of Utrectinib. This process can take several months.

  • Establishment of Resistance: A cell line is generally considered resistant when it can proliferate in a concentration of Utrectinib that is at least 5-10 times higher than the IC50 of the parental cell line.

  • Characterization: Once a resistant cell line is established, it should be characterized to confirm the level of resistance and investigate the underlying mechanisms.

Start Parental Cell Line IC50 Determine IC50 of Utrectinib Start->IC50 Treat_IC50 Treat with Utrectinib (at IC50) IC50->Treat_IC50 Monitor Monitor Cell Growth & Media Changes Treat_IC50->Monitor Passage Passage Surviving Cells Monitor->Passage Increase_Dose Gradually Increase Utrectinib Concentration Passage->Increase_Dose Increase_Dose->Monitor Repeat Cycle Resistant Established Resistant Cell Line Increase_Dose->Resistant Resistance Achieved Characterize Characterize Resistance (e.g., Sequencing, Western Blot) Resistant->Characterize

Caption: Experimental Workflow for Generating Resistant Cell Lines.

Data Presentation

The development of resistance should be quantified and documented. The following table provides an example of how to present the data.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceDoubling Time (hours)Notes
NTRK-Fusion Cell Line A 51503036Established after 6 months of continuous culture.
ROS1-Fusion Cell Line B 102502548Maintained in 200 nM Utrectinib.
ALK-Fusion Cell Line C 151006.730Developed resistance more rapidly.

Potential Mechanisms of Resistance

Once resistant cell lines are established, it is essential to investigate the mechanisms of resistance.

Resistance Utrectinib Resistance OnTarget On-Target Alterations Resistance->OnTarget Bypass Bypass Signaling Activation Resistance->Bypass NTRK_mut NTRK1 G595R NTRK1 G667C NTRK3 G623R OnTarget->NTRK_mut ROS1_mut ROS1 G2032R OnTarget->ROS1_mut ALK_mut ALK Mutations OnTarget->ALK_mut KRAS KRAS Activation (e.g., G12C) Bypass->KRAS MET MET Amplification Bypass->MET IGF1R IGF1R Activation Bypass->IGF1R

Caption: Mechanisms of Utrectinib Resistance.

Protocol 3: Investigating Mechanisms of Resistance
  • Genomic Analysis:

    • Perform Sanger sequencing or next-generation sequencing (NGS) of the kinase domains of NTRK, ROS1, and ALK to identify on-target mutations.

    • Conduct whole-exome or targeted panel sequencing to identify mutations in key bypass signaling pathway genes (e.g., KRAS, MET).

  • Protein Analysis:

    • Use Western blotting to assess the phosphorylation status of TRK, ROS1, ALK, and downstream effectors (e.g., p-ERK, p-AKT) in the presence and absence of Utrectinib in both parental and resistant cells.

    • Evaluate the expression levels of proteins involved in bypass pathways (e.g., MET, IGF1R).

  • Functional Assays:

    • Perform cell viability assays with inhibitors of potential bypass pathways (e.g., a MEK inhibitor if KRAS activation is suspected) in combination with Utrectinib to see if sensitivity can be restored.

Conclusion

The establishment and characterization of Utrectinib-resistant cell lines are invaluable for elucidating the molecular mechanisms of drug resistance. The protocols and information provided in this document offer a comprehensive guide for researchers to develop these essential tools. A thorough understanding of how cancer cells evade the effects of Utrectinib will pave the way for the development of more durable and effective therapeutic strategies for patients with NTRK, ROS1, and ALK-driven cancers.

References

Application Notes and Protocols for Utrectinib in Patient-Derived Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional cell cultures that recapitulate the genetic and phenotypic characteristics of a patient's tumor, making them a powerful preclinical model for personalized medicine.[1][2][3] Utrectinib (Entrectinib) is a potent and selective tyrosine kinase inhibitor that targets oncogenic fusions in Neurotrophic Tyrosine Receptor Kinase (NTRK1/2/3), ROS1, and Anaplastic Lymphoma Kinase (ALK).[4][5] This document provides detailed protocols for utilizing PDO models to evaluate the efficacy of Utrectinib, offering a platform for predicting patient response and investigating mechanisms of resistance.

Signaling Pathways Targeted by Utrectinib

Utrectinib functions as an ATP competitor, inhibiting the kinase activity of TRKA/B/C, ROS1, and ALK fusion proteins.[4][5] This inhibition blocks downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[5]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK A/B/C (NTRK1/2/3 fusion) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Utrectinib Utrectinib Utrectinib->TRK Inhibition

Caption: TRK signaling pathway and Utrectinib inhibition.

ROS1_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_ALK ROS1 / ALK (Fusion Proteins) RAS RAS ROS1_ALK->RAS PI3K PI3K ROS1_ALK->PI3K JAK JAK ROS1_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Utrectinib Utrectinib Utrectinib->ROS1_ALK Inhibition

Caption: ROS1/ALK signaling pathways and Utrectinib inhibition.

Experimental Protocols

The following protocols provide a framework for the generation of PDOs and subsequent drug screening with Utrectinib. These are generalized protocols and may require optimization for specific tumor types.[6][7][8]

Protocol 1: Patient-Derived Organoid (PDO) Generation

This protocol outlines the steps for establishing PDOs from fresh tumor tissue obtained from biopsies or surgical resections.[8][9]

Materials:

  • Fresh tumor tissue in tissue transfer medium (e.g., RPMI 1640)

  • Human Tumor Dissociation Kit

  • Basement membrane extract (BME), such as Matrigel

  • Organoid growth medium (customized for the cancer type)

  • Cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Tissue Preparation: Mechanically mince the tumor tissue into small fragments (1-2 mm).

  • Enzymatic Digestion: Digest the tissue fragments into a single-cell suspension or small cell clumps using a tumor dissociation kit according to the manufacturer's instructions.

  • Cell Plating: Resuspend the cell pellet in BME and plate droplets into pre-warmed culture plates. Allow the BME to solidify at 37°C.

  • Organoid Culture: Add the appropriate organoid growth medium to the culture plates.

  • Maintenance: Culture the organoids in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids as they grow.

Protocol 2: Utrectinib Drug Screening in PDOs

This protocol describes a high-throughput method for assessing the sensitivity of PDOs to Utrectinib.[7]

Materials:

  • Established PDO cultures

  • Utrectinib stock solution

  • 384-well plates

  • Cell viability assay (e.g., CellTiter-Glo® 3D)

  • Plate reader

Procedure:

  • Organoid Dissociation: Dissociate established PDOs into small fragments.

  • Plating: Seed the organoid fragments in BME in a 384-well plate.

  • Drug Treatment: After organoid formation, add Utrectinib at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability data to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Experimental_Workflow Patient Patient Tumor Tissue (Biopsy/Resection) Digestion Tissue Digestion & Cell Isolation Patient->Digestion Plating Plating in BME & Culture Initiation Digestion->Plating PDO Patient-Derived Organoid (PDO) Plating->PDO Expansion PDO Expansion & Biobanking PDO->Expansion Screening Drug Screening (Utrectinib) PDO->Screening Analysis Data Analysis (IC50, Response) Screening->Analysis

Caption: Experimental workflow for PDO-based drug screening.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from Utrectinib screening in a panel of PDOs.

PDO LineCancer TypeNTRK Fusion StatusUtrectinib IC50 (nM)Response Category
PDO-001NSCLCEML4-NTRK315Sensitive
PDO-002Pancreatic CancerNegative>1000Resistant
PDO-003Salivary Gland CancerETV6-NTRK325Sensitive
PDO-004Colorectal CancerNegative850Resistant
PDO-005GlioblastomaTPM3-NTRK150Sensitive

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Discussion and Future Directions

The use of PDOs in conjunction with targeted therapies like Utrectinib offers a promising avenue for advancing personalized oncology.[1] These models can be used to:

  • Predict clinical response: Correlating in vitro drug sensitivity in PDOs with patient outcomes can help tailor treatment strategies.[3]

  • Investigate resistance mechanisms: PDOs from patients who develop resistance to Utrectinib can be established to study the underlying molecular changes, such as the activation of bypass signaling pathways.[10][11][12]

  • Evaluate combination therapies: The efficacy of Utrectinib in combination with other agents can be assessed in PDOs to identify synergistic interactions and overcome resistance.

Further validation of these models in prospective clinical trials is necessary to fully realize their potential in guiding patient care.[1]

References

Application Note: Utrectinib-Induced Apoptosis in Cancer Cells Detected by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Utrectinib (also known as Ulixertinib or BVD-523) is a potent and selective inhibitor of ERK1/2 kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Aberrant activation of the MAPK/ERK pathway is a common feature in many cancers, promoting cell proliferation and survival.[2] This application note provides a detailed protocol for the analysis of apoptosis induced by Utrectinib in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The presented data demonstrates a dose-dependent increase in apoptosis in lymphoma cell lines following Utrectinib treatment.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Many anti-cancer therapies, including targeted inhibitors like Utrectinib, aim to eliminate cancer cells by inducing apoptosis.[4] Utrectinib selectively targets and inhibits ERK1 and ERK2, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival.[2] This inhibition can trigger the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.[1]

A common and reliable method for detecting and quantifying apoptosis is flow cytometry using a dual-staining method with Annexin V and Propidium Iodide (PI).[5][6] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6][7] Propidium Iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[6] This dual-staining allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1]

This application note provides a comprehensive protocol for treating cancer cells with Utrectinib and subsequently analyzing the apoptotic response using Annexin V/PI staining and flow cytometry.

Data Presentation

The following tables summarize the quantitative data from a study where SUDHL-10 and Raji lymphoma cell lines were treated with varying concentrations of Utrectinib for 48 hours. The percentage of apoptotic cells was determined by Annexin V/PI staining followed by flow cytometry analysis.[1]

Table 1: Apoptosis Induction by Utrectinib in SUDHL-10 Cells [1]

Utrectinib Concentration (nM)Percentage of Apoptotic Cells (Annexin V+)
0 (Control)5.2%
0.112.5%
0.425.8%
1.045.3%

Table 2: Apoptosis Induction by Utrectinib in Raji Cells [1]

Utrectinib Concentration (nM)Percentage of Apoptotic Cells (Annexin V+)
0 (Control)4.8%
0.110.2%
0.421.7%
1.038.6%

Signaling Pathway

Utrectinib_Apoptosis_Pathway cluster_0 MAPK/ERK Pathway cluster_1 Apoptotic Regulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Upregulates Bax Bax (Pro-apoptotic) ERK->Bax Downregulates Utrectinib Utrectinib (BVD-523) Utrectinib->ERK Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Bax->Mitochondrion Promotes cytochrome c release Caspase3 Caspase-3 (activated) Mitochondrion->Caspase3 Activates via cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Utrectinib-induced apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Cell Culture and Utrectinib Treatment
  • Cell Seeding: Seed cancer cells (e.g., SUDHL-10, Raji) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period. For a 6-well plate, a common starting density is 1 x 10^6 cells/well.

  • Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Utrectinib Preparation: Prepare a stock solution of Utrectinib in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.4, and 1.0 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest Utrectinib concentration.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of Utrectinib or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).[1]

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry[1]
  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the floating cells from the supernatant and then detach the adherent cells using trypsin. Combine the floating and adherent cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at approximately 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[5][8]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis.[5]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Excite Annexin V-FITC with a 488 nm laser and detect emission at approximately 530 nm.

    • Excite PI with a 488 nm laser and detect emission at approximately 617 nm.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.

Experimental_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J

Caption: Experimental workflow for apoptosis analysis.

References

Troubleshooting & Optimization

Utrectinib off-target effects and toxicity profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and toxicity profile of Utrectinib (also known as Entrectinib). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target kinases of Utrectinib?

Utrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1 proto-oncogene tyrosine-protein kinase (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][2]

Q2: What are the known off-target effects of Utrectinib?

Utrectinib has been observed to have off-target activity against several other kinases, although with lower potency compared to its primary targets. Additionally, off-target mediated effects have been implicated in both therapeutic resistance and toxicity. Notably, activation of the HGF/MET signaling pathway has been identified as a bypass mechanism conferring resistance to Utrectinib. Furthermore, inhibition of the PI3K-AKT and TGF-β signaling pathways has been associated with nerve cell damage in preclinical studies.

Q3: What are the common adverse events observed with Utrectinib in clinical settings?

Common adverse events associated with Utrectinib treatment include central nervous system (CNS) effects such as dizziness, dysgeusia, peripheral neuropathy, cognitive impairment, and ataxia. Other reported adverse events include fatigue, constipation, dyspnea, muscular weakness, and nausea.[3]

Q4: I am observing unexpected resistance to Utrectinib in my cancer cell line experiments. What could be the cause?

One potential mechanism of acquired resistance to Utrectinib is the activation of bypass signaling pathways. The Hepatocyte Growth Factor (HGF)/MET signaling pathway has been identified as a key off-target resistance mechanism.[2] Activation of MET can reactivate downstream signaling, rendering the cells less dependent on the primary targets of Utrectinib.

Troubleshooting Resistance:

  • Investigate MET Activation: Perform western blotting to assess the phosphorylation status of MET and its downstream effectors in your resistant cell lines.

  • Co-inhibition Studies: Consider combining Utrectinib with a MET inhibitor to see if sensitivity can be restored.

Q5: My in vitro experiments with neuronal cells show increased apoptosis after Utrectinib treatment. What is the potential mechanism?

Preclinical studies have indicated that Utrectinib can induce nerve cell damage by inhibiting the PI3K-AKT and TGF-β signaling pathways.[4][5] These pathways are crucial for neuronal survival and function.

Troubleshooting Neuronal Toxicity:

  • Pathway Analysis: Use techniques like western blotting to analyze the phosphorylation status of key proteins in the PI3K-AKT and TGF-β pathways (e.g., AKT, mTOR, SMADs) in your treated neuronal cells.

  • Dose-Response Analysis: Determine if the observed apoptosis is dose-dependent to establish a potential therapeutic window with minimal neuronal toxicity.

Data Presentation

Utrectinib Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of Utrectinib against its primary targets and a selection of off-target kinases.

Kinase TargetIC50 (nmol/L)Reference
Primary Targets
TRKA1[1]
TRKB3[1]
TRKC5[1]
ROS17[1]
ALK12[1]
Selected Off-Target Kinases
JAK240[1]
ACK170[1]
IGF1R122[1]
FAK140[1]
FLT3164[1]
BRK195[1]
IR209[1]
AUR2215[1]
JAK3349[1]
Preclinical Toxicity Profile of Utrectinib
Summary of Common Clinical Adverse Events

The table below outlines the most frequently reported adverse reactions from clinical trials of Utrectinib.

Adverse ReactionFrequency (%)Grade 3-4 (%)Reference
Dizziness774.5[3]
Dysgeusia≥20N/A[3]
Peripheral Neuropathy≥20N/A[3]
Constipation≥20N/A[3]
Dyspnea≥20N/A[3]
Fatigue≥20N/A[3]
Ataxia≥20N/A[3]
Cognitive Impairment≥20N/A[3]
Muscular Weakness≥20N/A[3]
Nausea≥20N/A[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of Utrectinib against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.[3][19][20][21][22]

Materials:

  • Target kinase and its specific substrate

  • Utrectinib (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare serial dilutions of Utrectinib.

  • Kinase Reaction:

    • In a white-walled assay plate, add the kinase, its substrate, and the kinase reaction buffer.

    • Add the desired concentrations of Utrectinib or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each Utrectinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of Utrectinib on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][2][4][5][23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Utrectinib (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Utrectinib or vehicle control. Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each Utrectinib concentration relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_Utrectinib Utrectinib cluster_OnTarget On-Target Pathways cluster_Downstream Downstream Signaling Utrectinib Utrectinib TRK TRK Utrectinib->TRK Inhibition ROS1 ROS1 Utrectinib->ROS1 Inhibition ALK ALK Utrectinib->ALK Inhibition PI3K_AKT_On PI3K/AKT Pathway TRK->PI3K_AKT_On MAPK_On MAPK Pathway TRK->MAPK_On PLCg_On PLCγ Pathway TRK->PLCg_On ROS1->PI3K_AKT_On ROS1->MAPK_On ALK->PI3K_AKT_On ALK->MAPK_On Cell_Proliferation_On Cell Proliferation & Survival PI3K_AKT_On->Cell_Proliferation_On MAPK_On->Cell_Proliferation_On PLCg_On->Cell_Proliferation_On

Caption: On-target signaling pathways inhibited by Utrectinib.

G cluster_Resistance Off-Target Resistance Mechanism cluster_Toxicity Off-Target Toxicity Mechanism HGF HGF MET MET Receptor HGF->MET Activation Downstream_Resistance Downstream Signaling (e.g., PI3K/AKT, MAPK) MET->Downstream_Resistance Cell_Survival_Resistance Cell Survival & Proliferation Downstream_Resistance->Cell_Survival_Resistance Utrectinib_Tox Utrectinib PI3K_AKT_Tox PI3K/AKT Pathway Utrectinib_Tox->PI3K_AKT_Tox Inhibition TGFb_Tox TGF-β Pathway Utrectinib_Tox->TGFb_Tox Inhibition Neuronal_Survival Neuronal Survival PI3K_AKT_Tox->Neuronal_Survival TGFb_Tox->Neuronal_Survival

Caption: Off-target signaling pathways associated with Utrectinib.

G cluster_Workflow Experimental Workflow: In Vitro Kinase Inhibition Assay start Start prep_reagents Prepare Reagents (Kinase, Substrate, Utrectinib) start->prep_reagents kinase_reaction Perform Kinase Reaction (Incubate with ATP) prep_reagents->kinase_reaction atp_depletion Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) kinase_reaction->atp_depletion signal_generation Add Kinase Detection Reagent (Convert ADP to ATP, generate light) atp_depletion->signal_generation read_luminescence Measure Luminescence signal_generation->read_luminescence analyze_data Analyze Data (Calculate % inhibition, IC50) read_luminescence->analyze_data end End analyze_data->end

References

Troubleshooting Utrectinib solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Utrectinib (Entrectinib). The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving Utrectinib. What are the recommended solvents?

A1: Utrectinib is a hydrophobic compound with low aqueous solubility at neutral pH.[1] For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice, with reported solubility greater than 28.1 mg/mL.[2][3][4] Other options include dimethylformamide (DMF) and ethanol.[5][6]

Q2: My Utrectinib is precipitating when I dilute it in my aqueous buffer or cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like Utrectinib. Here are several strategies to mitigate this:

  • Minimize the final concentration of the organic solvent: While a high concentration of an organic solvent is needed for the stock solution, the final concentration in your experimental setup should be as low as possible (typically <0.5% DMSO for cell-based assays) to avoid solvent-induced artifacts.

  • Use a multi-step dilution process: First, dilute your high-concentration stock solution in an intermediate solvent before the final dilution into your aqueous buffer or medium.

  • Consider the pH of your aqueous solution: Utrectinib's solubility is pH-dependent, with higher solubility in acidic conditions.[1] For instance, its solubility is significantly higher at pH 1.2 compared to pH 6.4.[1]

  • Incorporate excipients: For in vivo studies, formulating Utrectinib with excipients can enhance its solubility and bioavailability.

Q3: What is the recommended storage condition for Utrectinib stock solutions?

A3: Utrectinib stock solutions in DMSO can be stored at -20°C for several months.[2][3] To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Utrectinib Precipitation in Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture wells after adding Utrectinib.

  • Inconsistent or unexpected experimental results.

Troubleshooting Workflow:

G start Precipitation Observed check_dmso Verify Final DMSO Concentration (<0.5%) start->check_dmso reduce_dmso Lower DMSO Concentration check_dmso->reduce_dmso No serial_dilution Use Serial Dilution in Media check_dmso->serial_dilution Yes reduce_dmso->serial_dilution prewarm Pre-warm Media Before Adding Utrectinib serial_dilution->prewarm sonicate Briefly Sonicate Diluted Solution prewarm->sonicate end Precipitation Resolved sonicate->end

Caption: Troubleshooting workflow for Utrectinib precipitation in cell culture.

Issue 2: Inconsistent Efficacy in In Vivo Animal Studies

Symptoms:

  • High variability in tumor growth inhibition between animals in the same treatment group.

  • Lower than expected therapeutic effect.

Troubleshooting Workflow:

G start Inconsistent In Vivo Results check_formulation Review Formulation Protocol start->check_formulation optimize_excipients Optimize Excipients (e.g., acidulant) check_formulation->optimize_excipients Suboptimal dosing_technique Ensure Consistent Dosing Technique check_formulation->dosing_technique Optimal particle_size Assess Particle Size of Suspension optimize_excipients->particle_size particle_size->dosing_technique end Improved Consistency dosing_technique->end G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes TRK_ABC TRK A/B/C PI3K_AKT PI3K/AKT Pathway TRK_ABC->PI3K_AKT MAPK_ERK MAPK/ERK Pathway TRK_ABC->MAPK_ERK PLCg PLCγ Pathway TRK_ABC->PLCg ROS1 ROS1 ROS1->PI3K_AKT ROS1->MAPK_ERK ALK ALK ALK->PI3K_AKT ALK->MAPK_ERK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Utrectinib Utrectinib Utrectinib->TRK_ABC Utrectinib->ROS1 Utrectinib->ALK Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis JAK_STAT->Proliferation PLCg->Proliferation

References

Technical Support Center: Managing Utrectinib-Induced Adverse Events in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with the investigational tyrosine kinase inhibitor (TKI), Utrectinib, in preclinical models.

Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during preclinical studies with Utrectinib.

Question: What are the most common Utrectinib-induced adverse events observed in preclinical models and how can they be managed?

Answer:

Based on preclinical toxicology studies, the most frequently observed adverse events with Utrectinib are dose-dependent and generally reversible.[1] The primary toxicities include gastrointestinal upset, dermatological reactions, and cardiovascular effects. Management strategies primarily involve dose modification and supportive care.[2][3]

Table 1: Summary of Utrectinib-Induced Adverse Events and Management Strategies

Adverse EventClinical Signs in Animal ModelsMonitoring ParametersManagement & Mitigation Strategies
Gastrointestinal Toxicity Diarrhea, weight loss, dehydration, decreased food intake.Daily body weight, food and water consumption, fecal consistency scoring.- Dose reduction or temporary discontinuation of Utrectinib.[2]- Supportive care: fluid and electrolyte replacement.- Dietary modification: provide highly palatable and digestible food.
Dermatological Toxicity Skin rash (erythema, papules), pruritus (itching, excessive grooming), alopecia (hair loss).Daily visual skin assessment, scoring of rash severity, histopathological analysis of skin biopsies.- Topical application of corticosteroids to affected areas.- Administration of antihistamines for pruritus.- Dose reduction if skin lesions are severe or widespread.[4]
Cardiovascular Toxicity Changes in heart rate, blood pressure, and electrocardiogram (ECG) parameters (e.g., QT interval prolongation).[5]Regular cardiovascular monitoring via telemetry or ECG, blood pressure measurements.- Immediate dose reduction or cessation of treatment upon observation of significant cardiovascular changes.- Consultation with a veterinary cardiologist for appropriate intervention.
Hepatotoxicity Elevated liver enzymes (ALT, AST), changes in liver histology.Regular blood chemistry analysis for liver function markers, histopathology of liver tissue at study endpoint.- Dose reduction or discontinuation based on the severity of liver enzyme elevation.- Administration of hepatoprotective agents may be considered.

Question: How should a dose reduction be implemented in response to an adverse event?

Answer:

When a significant adverse event is observed, a systematic approach to dose reduction is recommended. We generally want to start at the full dose when you can with TKIs.[2]

  • Initial Response: For moderate to severe toxicities, immediately interrupt dosing for 2-3 days to allow for recovery.

  • Dose Re-escalation: Once the animal's condition has improved, Utrectinib can be re-introduced at a lower dose level (e.g., a 25-50% reduction from the previous dose).

  • Monitoring: Closely monitor the animal for any recurrence of the adverse event at the reduced dose.

  • Discontinuation: If toxicity persists even at the lower dose, discontinuation of the treatment may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Utrectinib and how does it relate to its adverse event profile?

A1: Utrectinib is a potent inhibitor of a specific receptor tyrosine kinase (RTK) that is crucial for the growth and survival of certain cancer cells. However, this RTK is also expressed in healthy tissues, such as the gastrointestinal tract, skin, and heart.[1] Inhibition of this signaling pathway in these tissues can lead to the observed on-target toxicities.[5]

Q2: At what frequency should preclinical models be monitored for adverse events?

A2: The frequency of monitoring depends on the specific adverse event and the stage of the study. A general monitoring schedule is outlined below:

  • Daily: Clinical observations (activity level, posture, grooming), body weight, food and water intake, and visual inspection of the skin and coat.

  • Weekly: Blood collection for complete blood count (CBC) and serum chemistry (including liver enzymes).

  • Bi-weekly/Monthly: More comprehensive assessments such as electrocardiograms (ECGs) for cardiovascular monitoring.

Q3: Are there any known drug-drug interactions with Utrectinib in preclinical studies?

A3: While formal drug-drug interaction studies are ongoing, caution should be exercised when co-administering Utrectinib with other agents, particularly those known to affect cardiac function or that are metabolized by the same cytochrome P450 enzymes.

Q4: What is the recommended vehicle for Utrectinib administration in preclinical models?

A4: The recommended vehicle for oral administration of Utrectinib is a solution of 0.5% methylcellulose in sterile water. It is important to ensure the formulation is homogenous before each administration.

Experimental Protocols

1. Protocol for Assessment of Dermatological Toxicity

  • Objective: To evaluate and grade skin reactions in response to Utrectinib treatment.

  • Methodology:

    • Visually inspect the entire skin surface of each animal daily.

    • Score any observed skin rashes based on a standardized scale (e.g., 0 = no rash; 1 = mild erythema; 2 = moderate erythema with papules; 3 = severe erythema with ulceration).

    • Record the location, size, and characteristics of any lesions.

    • At the end of the study, collect skin samples from affected and unaffected areas for histopathological analysis.

2. Protocol for Monitoring Gastrointestinal Toxicity

  • Objective: To monitor for signs of gastrointestinal distress.

  • Methodology:

    • Measure and record the body weight of each animal daily.

    • Quantify daily food and water consumption.

    • Visually assess fecal consistency daily and score using a standardized chart (e.g., 1 = well-formed pellets; 2 = soft pellets; 3 = diarrhea).

    • In case of severe diarrhea, collect a fecal sample to rule out infectious causes.

3. Protocol for Cardiovascular Monitoring

  • Objective: To assess the potential for Utrectinib-induced cardiotoxicity.

  • Methodology:

    • For continuous monitoring, surgically implant telemetry devices to record ECG and blood pressure.

    • For periodic monitoring, record ECGs at baseline and at specified time points post-dose using non-invasive methods.

    • Measure the QT interval and correct for heart rate (QTc).

    • At necropsy, collect heart tissue for histopathological examination.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Utrectinib Utrectinib RTK Receptor Tyrosine Kinase (RTK) Utrectinib->RTK Inhibits RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical signaling pathway targeted by Utrectinib.

start Observation of Dermatological Adverse Event (e.g., Rash) grade Grade the Severity of the Rash (e.g., Mild, Moderate, Severe) start->grade mild_mod Mild to Moderate Rash grade->mild_mod Grade 1-2 severe Severe Rash grade->severe Grade 3-4 treat_mild Continue Utrectinib Dosing Initiate Topical Treatment (e.g., Corticosteroids) mild_mod->treat_mild interrupt Interrupt Utrectinib Dosing severe->interrupt reassess Re-assess Rash in 3-5 Days interrupt->reassess improved Rash Improved reassess->improved Yes not_improved Rash Not Improved reassess->not_improved No restart Restart Utrectinib at a Reduced Dose (e.g., -25%) improved->restart discontinue Consider Discontinuation of Utrectinib not_improved->discontinue

Caption: Experimental workflow for managing dermatological toxicity.

Dose Utrectinib Dose Concentration Plasma Concentration Dose->Concentration Influences Efficacy Therapeutic Efficacy Concentration->Efficacy Drives Toxicity Potential for Adverse Events Concentration->Toxicity Correlates with

Caption: Relationship between Utrectinib dosage, plasma concentration, and outcomes.

References

Technical Support Center: Enhancing Utrectinib Delivery to CNS Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving Utrectinib delivery to Central Nervous System (CNS) tumors.

Note: The scientific literature predominantly refers to the compound with the mechanism of action described as "Entrectinib." For the purpose of this document, "Utrectinib" will be used interchangeably with "Entrectinib," assuming they refer to the same molecule.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Utrectinib?

A1: Utrectinib is a potent and selective tyrosine kinase inhibitor. It targets the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] In cancer cells with activating fusions of the NTRK, ROS1, or ALK genes, these kinases are constitutively active, driving tumor growth and proliferation.[3] Utrectinib acts as an ATP competitor, binding to the kinase domain of these fusion proteins and inhibiting their activity. This blockade disrupts downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to the suppression of tumor growth and induction of apoptosis.[1][2]

Q2: What are the main challenges in delivering Utrectinib to CNS tumors?

A2: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable membrane that protects the brain from harmful substances.[4][5] The BBB restricts the passage of many drugs, including tyrosine kinase inhibitors.[5] Additionally, efflux transporters like P-glycoprotein (P-gp) are present at the BBB and can actively pump drugs that do cross the barrier back into the bloodstream, reducing their concentration in the CNS.[5] While Utrectinib is designed to cross the BBB, its efficacy can be limited by these protective mechanisms.[6]

Q3: What are the potential strategies to improve Utrectinib delivery to the CNS?

A3: Several strategies are being explored to enhance the CNS delivery of drugs like Utrectinib:

  • Nanoparticle-based delivery systems: Encapsulating Utrectinib in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[7][8][9]

  • Liposomal formulations: Liposomes, which are lipid-based vesicles, can also encapsulate Utrectinib to improve its pharmacokinetic profile and enhance its delivery to the brain.[10][11][12]

  • Inhibition of efflux pumps: Co-administration of P-gp inhibitors can block the action of these transporters, thereby increasing the concentration of Utrectinib in the CNS.

  • Chemical modification: Modifying the chemical structure of Utrectinib could potentially enhance its ability to cross the BBB.

Troubleshooting Guides

In Vitro Blood-Brain Barrier (BBB) Models

Q: My in vitro BBB model shows low transendothelial electrical resistance (TEER) values. What could be the cause and how can I troubleshoot it?

A: Low TEER values indicate a leaky barrier, which can compromise the validity of your drug transport studies.

  • Possible Causes:

    • Suboptimal cell culture conditions: Incorrect media composition, serum variability, or improper coating of the culture inserts can affect cell growth and tight junction formation.

    • Cell viability issues: The cells may not be healthy or may have been passaged too many times.

    • Contamination: Bacterial or fungal contamination can disrupt the cell monolayer.

    • Inappropriate cell seeding density: Too few cells will not form a confluent monolayer, while too many can lead to overcrowding and cell death.

  • Troubleshooting Steps:

    • Optimize culture conditions: Ensure you are using the recommended media and supplements for your specific endothelial cells and co-culture cells (e.g., astrocytes, pericytes). Verify the quality of your coating material (e.g., collagen, fibronectin).

    • Check cell health: Regularly monitor cell morphology and viability. Use cells within a low passage number range.

    • Screen for contamination: Routinely check for any signs of contamination. If suspected, discard the cultures and start with a fresh batch of cells.

    • Optimize seeding density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and culture inserts.

    • Consider co-culture models: Co-culturing endothelial cells with astrocytes and/or pericytes can significantly enhance barrier properties and increase TEER values.[13]

Q: I am observing high variability in Utrectinib permeability across my in vitro BBB model replicates. How can I improve consistency?

A: High variability can mask the true effect of your experimental conditions.

  • Possible Causes:

    • Inconsistent cell seeding: Uneven distribution of cells across the inserts can lead to variations in barrier integrity.

    • Pipetting errors: Inaccurate pipetting of Utrectinib or sampling from the donor and receiver compartments can introduce significant variability.

    • Edge effects: Wells at the edge of the plate may experience different temperature and humidity conditions, affecting cell growth and permeability.

    • Time-dependent changes in barrier integrity: The tightness of the barrier can change over the course of the experiment.

  • Troubleshooting Steps:

    • Ensure uniform cell seeding: Gently swirl the plate after seeding to ensure an even distribution of cells.

    • Calibrate pipettes: Regularly calibrate your pipettes to ensure accuracy. Use reverse pipetting for viscous solutions.

    • Minimize edge effects: Avoid using the outermost wells of the plate for critical experiments. Fill the outer wells with sterile media or PBS to maintain a humidified environment.

    • Monitor TEER throughout the experiment: Measure TEER before and after the permeability assay to ensure the barrier integrity is maintained.

In Vivo CNS Tumor Models

Q: I am not observing significant tumor regression in my preclinical CNS tumor model after Utrectinib administration. What are the potential reasons?

A: Lack of efficacy in vivo can be due to a variety of factors.

  • Possible Causes:

    • Insufficient CNS penetration: The dose of Utrectinib may not be sufficient to achieve therapeutic concentrations in the brain tumor.

    • Drug resistance: The tumor cells may have intrinsic or acquired resistance to Utrectinib.

    • Inappropriate animal model: The chosen animal model may not accurately recapitulate the human disease.[14]

    • Suboptimal dosing schedule: The frequency and duration of treatment may not be optimal.

    • Poor drug formulation: The formulation used for in vivo administration may have poor bioavailability.

  • Troubleshooting Steps:

    • Assess brain and tumor drug concentrations: Measure the concentration of Utrectinib in the plasma, brain, and tumor tissue to confirm that it is reaching the target site at therapeutic levels.

    • Evaluate for resistance mechanisms: Analyze tumor samples for mutations in the target kinases or activation of bypass signaling pathways that could confer resistance.

    • Select an appropriate model: Choose a preclinical model that is well-characterized and known to be sensitive to the targeted pathway. Patient-derived xenograft (PDX) models can often better predict clinical response.[15]

    • Optimize the dosing regimen: Conduct dose-escalation and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal dosing schedule.

    • Improve drug formulation: Consider using a formulation that enhances the solubility and bioavailability of Utrectinib, such as a nanoparticle or liposomal delivery system.

Q: I am observing significant toxicity in my animal models with Utrectinib treatment. How can I mitigate this?

A: Toxicity can limit the therapeutic window of the drug.

  • Possible Causes:

    • Off-target effects: Utrectinib may be inhibiting other kinases in addition to its intended targets.

    • High systemic exposure: The dose required to achieve therapeutic concentrations in the CNS may lead to high and toxic levels in peripheral tissues.

    • Vehicle-related toxicity: The vehicle used to dissolve and administer Utrectinib may be causing adverse effects.

  • Troubleshooting Steps:

    • Reduce the dose or modify the schedule: Explore lower doses or intermittent dosing schedules to reduce systemic exposure while maintaining therapeutic efficacy in the CNS.

    • Utilize targeted delivery systems: Encapsulating Utrectinib in nanoparticles or liposomes can help to reduce off-target toxicity by preferentially delivering the drug to the tumor site.[7][16]

    • Conduct vehicle toxicity studies: Test the vehicle alone in a control group of animals to ensure it is not contributing to the observed toxicity.

    • Monitor for specific toxicities: Closely monitor the animals for signs of toxicity and perform regular blood work and tissue analysis to identify any organ-specific damage.

Data Presentation

Table 1: Quantitative Data on Utrectinib (Entrectinib) CNS Penetration

ParameterSpeciesValueReference
Brain-to-Plasma Ratio
Unbound Brain-to-Plasma Ratio (Kp,uu)Rat>0.2[16]
Cerebrospinal Fluid (CSF) Penetration
CSF-to-Unbound Plasma RatioRat>0.2[16]
In Vitro P-glycoprotein (P-gp) Interaction
Apical Efflux Ratio (AP-ER)In vitro (MDR1-MDCK cells)1.1 - 1.15[16]

Table 2: Comparison of CNS Penetration of Different Tyrosine Kinase Inhibitors

CompoundP-gp SubstrateKp,uu (Rat)Reference
Utrectinib (Entrectinib) Weak>0.2[16]
Crizotinib Strong~0.03[16]
Larotrectinib Strong~0.03[16]

Experimental Protocols

Protocol 1: In Vitro Assessment of P-glycoprotein (P-gp) Substrate Potential

This protocol outlines a method to determine if Utrectinib is a substrate of the P-gp efflux transporter using a transwell assay with MDCKII-MDR1 cells.

Materials:

  • MDCKII-MDR1 (P-gp overexpressing) and MDCKII-wild type (WT) cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium and supplements

  • Utrectinib

  • P-gp inhibitor (e.g., verapamil or elacridar)

  • Lucifer yellow (paracellular marker)

  • Analytical method for Utrectinib quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed MDCKII-MDR1 and MDCKII-WT cells onto the apical side of the transwell inserts at a confluent density. Culture the cells for 3-5 days to allow for monolayer formation and polarization.

  • Barrier Integrity Measurement: Measure the TEER of the cell monolayers to ensure barrier integrity. The TEER should be stable and above a predetermined threshold.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Apical to Basolateral (A-B) Transport: Add Utrectinib (with and without a P-gp inhibitor) to the apical chamber. At designated time points, collect samples from the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add Utrectinib (with and without a P-gp inhibitor) to the basolateral chamber. At designated time points, collect samples from the apical chamber.

    • Include a Lucifer yellow control to assess paracellular transport.

  • Sample Analysis: Quantify the concentration of Utrectinib in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 in MDCKII-MDR1 cells and close to 1 in MDCKII-WT cells, which is significantly reduced in the presence of a P-gp inhibitor, suggests that Utrectinib is a P-gp substrate.

Protocol 2: Formulation of Utrectinib-Loaded Liposomes

This protocol provides a general method for preparing Utrectinib-loaded liposomes using the thin-film hydration method.

Materials:

  • Utrectinib

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • DSPE-PEG2000 (for creating "stealth" liposomes)

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: Dissolve Utrectinib, phospholipids, cholesterol, and DSPE-PEG2000 in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication (Optional): To reduce the size of the MLVs, the suspension can be sonicated using a bath or probe sonicator.

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.

  • Purification: Remove any unencapsulated Utrectinib by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization:

    • Size and Zeta Potential: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of encapsulated Utrectinib using a suitable analytical method after disrupting the liposomes with a detergent or solvent. Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.

    • In Vitro Release: Perform an in vitro release study using a dialysis method to determine the drug release profile from the liposomes.

Visualizations

Signaling Pathway of Utrectinib

Utrectinib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects TRK TRKA/B/C RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) TRK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK->PI3K_AKT_mTOR ROS1 ROS1 ROS1->RAS_RAF_MEK_ERK ROS1->PI3K_AKT_mTOR ALK ALK ALK->RAS_RAF_MEK_ERK ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Utrectinib Utrectinib Utrectinib->TRK Inhibits Utrectinib->ROS1 Inhibits Utrectinib->ALK Inhibits Apoptosis Apoptosis Utrectinib->Apoptosis Induces Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival Growth Tumor Growth Proliferation->Growth Survival->Growth Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Utrectinib Nanoparticle Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization BBB_Model In Vitro BBB Model (Transwell Assay) Characterization->BBB_Model Cytotoxicity Tumor Cell Cytotoxicity Assay Characterization->Cytotoxicity Permeability Permeability & Efflux Ratio Assessment BBB_Model->Permeability Animal_Model Orthotopic CNS Tumor Model Permeability->Animal_Model Cytotoxicity->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity CNS_Delivery_Factors cluster_drug Drug Properties cluster_bbb Blood-Brain Barrier cluster_delivery Delivery Strategy Lipophilicity Lipophilicity CNS_Concentration Utrectinib CNS Concentration Lipophilicity->CNS_Concentration + (Increases Permeability) Molecular_Weight Molecular_Weight Molecular_Weight->CNS_Concentration - (Decreases Permeability) Pgp_Substrate P-gp Substrate Efflux_Pumps Efflux Pumps (P-gp) Pgp_Substrate->Efflux_Pumps Interacts with Tight_Junctions Tight Junctions Tight_Junctions->CNS_Concentration - (Restricts Passage) Efflux_Pumps->CNS_Concentration - (Decreases Concentration) Nanoparticles Nanoparticles Nanoparticles->CNS_Concentration + (Enhances Delivery) Liposomes Liposomes Liposomes->CNS_Concentration + (Enhances Delivery) Pgp_Inhibitors P-gp Inhibitors Pgp_Inhibitors->Efflux_Pumps Inhibits

References

Technical Support Center: Utrectinib Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Entrectinib?

A: Based on stress degradation studies, Entrectinib is stable under solid-state photolytic and thermal conditions[1]. For long-term storage, it is advisable to store the solid compound in a cool, dark, and dry place. Solutions of Entrectinib are more labile and should be prepared fresh whenever possible.

Q2: To which conditions is Entrectinib most unstable?

A: Entrectinib in solution is particularly susceptible to degradation under alkaline, oxidative (hydrogen peroxide), and photoneutral conditions[1]. Exposure to these conditions should be minimized during experiments.

Q3: Are there any known degradation products of Entrectinib?

A: Yes, stress testing has identified a total of sixteen degradation products[1]. The formation of these degradants is prominent under alkaline, oxidative, and photoneutral solution conditions. It is important to be aware of these potential impurities in your experimental samples.

Q4: What analytical methods are suitable for assessing Entrectinib stability?

A: A reliable method for assessing Entrectinib stability is High-Performance Liquid Chromatography (HPLC)[1]. A C8 column with a gradient elution using acetonitrile and 10 mM ammonium acetate as the mobile phase has been successfully used. Characterization of degradation products can be achieved using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC analysis of an Entrectinib sample.

  • Potential Cause 1: Sample Degradation. Your sample may have degraded due to improper handling or storage.

    • Solution: Review your experimental protocol to ensure Entrectinib was not exposed to alkaline conditions, strong oxidizing agents (like hydrogen peroxide), or prolonged light[1]. Prepare fresh solutions for your experiments and store stock solutions appropriately.

  • Potential Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, buffer, or container.

    • Solution: Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. Run a blank (solvent without the drug) to check for background contamination.

Issue: My experimental results are inconsistent when using Entrectinib.

  • Potential Cause: Inconsistent Sample Preparation. Variability in sample preparation can lead to inconsistent results.

    • Solution: Standardize your sample preparation protocol. Ensure consistent solvent volumes, concentrations, and incubation times. Prepare a fresh stock solution for each set of experiments to minimize variability from solution degradation over time.

Stability of Entrectinib Under Stress Conditions

The following table summarizes the stability of Entrectinib under various stress conditions as determined by stress degradation studies[1].

Stress ConditionStateStability Outcome
Hydrolytic
AcidicSolutionStable
AlkalineSolutionLabile (Degradation observed)
NeutralSolutionLabile under photoneutral conditions
Oxidative
Hydrogen Peroxide (H₂O₂)SolutionLabile (Degradation observed)
Photolytic
Solid StateSolidStable
Neutral SolutionSolutionLabile
Thermal SolidStable

Experimental Protocols

Stress Degradation Study of Entrectinib

This protocol provides a general framework for assessing the stability of Entrectinib under various stress conditions, based on published methodologies[1].

  • Preparation of Stock Solution: Prepare a stock solution of Entrectinib in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add a specific concentration of a strong acid (e.g., 1 M HCl) to the drug solution and incubate at a controlled temperature.

    • Alkaline Hydrolysis: Add a specific concentration of a strong base (e.g., 0.1 M NaOH) to the drug solution and incubate at a controlled temperature.

    • Neutral Hydrolysis: Mix the drug solution with water and incubate at a controlled temperature.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 30% H₂O₂) to the drug solution and keep it at room temperature.

    • Photolytic Degradation: Expose the drug solution to a light source (e.g., UV or fluorescent lamp) for a defined period.

    • Thermal Degradation: Expose the solid drug to a high temperature in a controlled oven.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and alkaline samples before analysis.

    • Dilute the samples to an appropriate concentration.

    • Analyze the samples using a validated HPLC method to determine the extent of degradation and identify any degradation products.

HPLC Method for Entrectinib Analysis
  • Column: C8 reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and 10 mM ammonium acetate.

  • Detection: UV detector at a suitable wavelength.

Visual Guides

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Entrectinib Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) prep->stress sample Withdraw and Neutralize (if necessary) Samples at Time Points stress->sample analyze Analyze via HPLC (C8 Column, Gradient Elution) sample->analyze characterize Characterize Degradants (HRMS, NMR) analyze->characterize

Caption: A generalized workflow for conducting stress testing on Entrectinib.

cluster_pathway Simplified Degradation Pathways of Entrectinib in Solution entrectinib Entrectinib (in Solution) alkaline Alkaline Conditions entrectinib->alkaline Labile oxidative Oxidative (H₂O₂) entrectinib->oxidative Labile photo Photoneutral Conditions entrectinib->photo Labile degradation Degradation Products (Total of 16 identified) alkaline->degradation oxidative->degradation photo->degradation cluster_troubleshooting Troubleshooting Unexpected HPLC Peaks start Unexpected Peaks in HPLC Chromatogram check_degradation Review Sample Handling: - Exposure to light? - Alkaline pH? - Oxidizing agents? start->check_degradation Potential Degradation check_contamination Review Reagents & Glassware: - High-purity solvents? - Clean equipment? - Run a blank? start->check_contamination Potential Contamination solution_degradation Prepare Fresh Sample Minimize Exposure to Stressors check_degradation->solution_degradation solution_contamination Use High-Purity Reagents Thoroughly Clean Equipment check_contamination->solution_contamination

References

Technical Support Center: Overcoming Ulixertinib Resistance with MEK Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating MEK inhibitor combinations to overcome resistance to the ERK1/2 inhibitor, Ulixertinib.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Ulixertinib?

Acquired resistance to Ulixertinib, an ERK1/2 inhibitor, primarily involves the reactivation of the MAPK pathway or the activation of alternative survival pathways. Key mechanisms include:

  • Reactivation of the MAPK Pathway: This can occur through various alterations upstream of ERK, such as mutations in MEK1/2 that prevent drug binding or amplification of BRAF or KRAS.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling cascades that promote survival and proliferation, thereby circumventing the effects of ERK1/2 inhibition. Commonly implicated pathways include:

    • PI3K/AKT/mTOR Pathway: Upregulation of this pathway can provide an alternative route for cell growth and survival.

    • HER2/ErbB2 Signaling: Increased activity of the HER2 receptor tyrosine kinase has been observed in Ulixertinib-resistant models.[3]

    • JAK/STAT Pathway: Activation of this pathway can also contribute to resistance.

    • Focal Adhesion Kinase (FAK) Signaling: Enhanced FAK signaling has been identified as a potential resistance mechanism.

  • Induction of Autophagy: Increased autophagy can serve as a survival mechanism for cancer cells under the stress of MAPK pathway inhibition.[4]

Q2: What are the most promising MEK inhibitor combinations to overcome Ulixertinib resistance?

Several combination strategies targeting the identified resistance mechanisms have shown promise in preclinical studies. These include combining Ulixertinib with inhibitors of:

  • BRAF and/or MEK: In tumors with BRAF or RAS mutations, dual blockade of the MAPK pathway at different nodes can be more effective and may prevent or delay the emergence of resistance.[5][6][7]

  • CDK4/6: Cyclin-dependent kinases 4 and 6 are key regulators of the cell cycle downstream of the MAPK pathway. Co-inhibition of ERK and CDK4/6 has demonstrated synergistic effects in preclinical models.

  • HER2/ErbB2: For tumors with HER2-driven resistance, the combination of Ulixertinib with a HER2 inhibitor can restore sensitivity.

  • FAK: Targeting FAK in combination with Ulixertinib is a rational approach to counteract this resistance mechanism.

  • Autophagy: Inhibiting autophagy with agents like hydroxychloroquine can enhance the efficacy of Ulixertinib.[4][8]

Q3: How do I design an experiment to test for synergy between Ulixertinib and a MEK inhibitor?

A common approach is to use a dose-response matrix, testing various concentrations of both drugs alone and in combination. This allows for the calculation of a synergy score, such as the Combination Index (CI) or Bliss independence score.

  • Combination Index (CI): A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

  • Bliss Independence: This model compares the observed combination effect to the expected effect if the two drugs act independently.

It is crucial to include appropriate controls, such as vehicle-treated cells and cells treated with each drug individually across a range of concentrations.

II. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with MEK inhibitor combinations to overcome Ulixertinib resistance.

Guide 1: Inconsistent or Non-reproducible Cell Viability Assay Results
Potential Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the plate- Pipetting errors- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity.- Use calibrated multichannel pipettes and reverse pipetting for viscous solutions.
IC50 values differ significantly between experiments - Variation in cell passage number- Changes in media or serum batches- Inconsistent incubation times- Use cells within a consistent and narrow passage range.- Test new batches of media and serum before use in critical experiments.- Standardize all incubation times precisely.
Unexpected drug potency (IC50 too high or too low) - Incorrect drug concentration- Drug degradation- Verify the stock concentration of your inhibitors.- Prepare fresh drug dilutions for each experiment.- Store drug stocks according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.
"Bell-shaped" dose-response curve - Off-target effects at high concentrations- Drug precipitation at high concentrations- Test a wider range of lower concentrations to accurately determine the IC50.- Visually inspect the wells for any signs of drug precipitation. If observed, consider using a different solvent or lower concentrations.
Guide 2: Difficulty in Detecting Changes in MAPK Pathway Phosphorylation by Western Blot
Potential Problem Possible Cause(s) Recommended Solution(s)
Weak or no signal for phosphorylated proteins (e.g., p-MEK, p-ERK) - Inefficient protein extraction- Phosphatase activity during sample preparation- Low antibody affinity or incorrect antibody dilution- Use lysis buffers containing phosphatase inhibitors.- Keep samples on ice at all times during preparation.- Optimize the primary antibody concentration and ensure it is validated for the target species.- Use a positive control (e.g., cells stimulated with a growth factor) to confirm the antibody is working.
High background signal - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of wash steps.
Inconsistent loading between lanes - Inaccurate protein quantification- Pipetting errors during loading- Use a reliable protein quantification method (e.g., BCA assay).- Carefully load equal amounts of protein in each lane.- Always normalize to a loading control (e.g., GAPDH, β-actin, or total protein stain).
Phospho-protein levels do not decrease as expected with inhibitor treatment - Drug is not active- Cells are resistant to the drug- Incorrect timing of sample collection- Confirm drug activity with a positive control cell line.- Consider the possibility of intrinsic or acquired resistance in your cell model.- Perform a time-course experiment to determine the optimal time point for observing maximal inhibition.

III. Quantitative Data Summary

The following tables summarize preclinical data for various MEK inhibitor combinations with Ulixertinib.

Table 1: In Vitro Synergy of Ulixertinib in Combination with Other MAPK Pathway Inhibitors

Cell Line Cancer Type Combination Observed Effect Reference
A375Melanoma (BRAF V600E)Ulixertinib + Dabrafenib (BRAFi)Modest synergy[7]
G-361Melanoma (BRAF V600E)Ulixertinib + Vemurafenib (BRAFi)Modest synergy[7]
HT29Colorectal (BRAF V600E)Ulixertinib + Encorafenib (BRAFi) + Cetuximab (EGFRi)Tumor regression (-3% TV change from baseline)[9]
Pediatric Low-Grade Glioma ModelsGlioma (BRAF V600E)Ulixertinib + Trametinib/Binimetinib (MEKi)Synergy/Additivity[10]

Table 2: In Vivo Efficacy of Ulixertinib Combinations

Xenograft Model Cancer Type Combination Tumor Growth Inhibition (TGI) Reference
A375Melanoma (BRAF V600E)Ulixertinib (100 mg/kg) + DabrafenibSuperior efficacy to single agents[7]
HT29Colorectal (BRAF V600E)Ulixertinib (75 mpk) + Encorafenib + CetuximabTumor regression (-3% TV change from baseline)[9]
RAS-mutant XenograftsVariousUlixertinib + Palbociclib (CDK4/6i)75% - 90% TGI[11]
MIA Paca-2PancreaticUlixertinib + GDC-0941 (PI3Ki)Significantly more effective than single agents[12]

IV. Experimental Protocols

Protocol 1: Cell Viability (MTS/CellTiter-Glo) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose-response matrix of Ulixertinib and the combination drug. Include single-agent and vehicle controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS or CellTiter-Glo reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Measure absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values and synergy scores.

Protocol 2: Western Blotting for MAPK Pathway Analysis
  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MEK, ERK, and other relevant pathway proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 3: RNA-Sequencing for Resistance Mechanism Discovery
  • RNA Extraction: Isolate high-quality total RNA from Ulixertinib-sensitive and -resistant cell lines.

  • Library Preparation: Prepare sequencing libraries from the RNA samples according to the manufacturer's protocol (e.g., TruSeq RNA Library Prep Kit).

  • Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control checks on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes and pathways that are altered in the resistant cells.

V. Visualizations

MAPK_Pathway_and_Resistance RTK RTK (e.g., EGFR, HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK FAK FAK RTK->FAK BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Autophagy Autophagy ERK->Autophagy AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation FAK->Proliferation Ulixertinib Ulixertinib Ulixertinib->ERK MEK_inhibitor MEK Inhibitor MEK_inhibitor->MEK BRAF_inhibitor BRAF Inhibitor BRAF_inhibitor->BRAF HER2_inhibitor HER2 Inhibitor HER2_inhibitor->RTK PI3K_inhibitor PI3K Inhibitor PI3K_inhibitor->PI3K Autophagy_inhibitor Autophagy Inhibitor Autophagy_inhibitor->Autophagy

Caption: MAPK signaling pathway and mechanisms of resistance to Ulixertinib.

Experimental_Workflow Start Start: Ulixertinib-Resistant Cell Line Model Hypothesis Hypothesize Resistance Mechanism (e.g., Bypass Pathway Activation) Start->Hypothesis Combination Select Combination Agent (e.g., MEK, HER2, Autophagy Inhibitor) Hypothesis->Combination InVitro In Vitro Experiments Combination->InVitro Viability Cell Viability Assay (Dose-Response Matrix) InVitro->Viability Western Western Blot (Pathway Modulation) InVitro->Western Synergy Analyze for Synergy (e.g., Combination Index) Viability->Synergy Western->Synergy InVivo In Vivo Xenograft Model Synergy->InVivo If Synergistic TGI Measure Tumor Growth Inhibition InVivo->TGI Toxicity Assess Toxicity InVivo->Toxicity End Conclusion: Efficacy of Combination Strategy TGI->End Toxicity->End

Caption: Experimental workflow for testing MEK inhibitor combinations.

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: Enhancing Entrectinib Efficacy in Refractory Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entrectinib, particularly in the context of refractory tumors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Entrectinib?

Entrectinib is a potent, orally available inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK.[1][2] In cancer cells driven by fusions or rearrangements of the genes encoding these kinases (NTRK1/2/3, ROS1, and ALK), Entrectinib blocks their kinase activity.[1][2] This inhibition disrupts downstream signaling pathways, such as the MAPK, PI3K/AKT, and PLCγ pathways, leading to the suppression of cell proliferation and the induction of apoptosis.[3]

Q2: We are observing the development of resistance to Entrectinib in our cancer cell line model. What are the common mechanisms of acquired resistance?

Acquired resistance to Entrectinib can occur through two primary mechanisms:

  • On-target resistance involves the development of secondary mutations in the kinase domain of the target protein (e.g., NTRK, ROS1). These mutations can interfere with the binding of Entrectinib to its target. Examples of reported resistance mutations include NTRK1 G595R and G667C, and NTRK3 G623R.[4]

  • Bypass signaling activation occurs when alternative signaling pathways become activated, allowing cancer cells to survive and proliferate despite the continued inhibition of the primary target. A common bypass mechanism is the activation of the RAS/MAPK/ERK pathway, often through the acquisition of mutations such as KRAS G12C.[4] Downregulation of the PTEN tumor suppressor pathway has also been implicated in Entrectinib resistance.[5]

Q3: Our Entrectinib-resistant cells show sustained ERK phosphorylation despite effective ROS1 inhibition. How can we address this?

Sustained ERK activation in the presence of Entrectinib is a strong indicator of bypass signaling through the MAPK pathway.[4] This is often mediated by upstream mutations, such as in KRAS. To overcome this resistance, a combination therapy approach is recommended. The addition of a MEK inhibitor, such as selumetinib, can block the MAPK pathway downstream of RAS, effectively re-sensitizing the resistant cells to Entrectinib.[4]

Troubleshooting Guide

Problem: Decreased sensitivity to Entrectinib in our in vitro or in vivo models after an initial response.

Possible Cause Suggested Action
Development of on-target resistance mutations 1. Sequence the kinase domain of the target gene (NTRK1/2/3, ROS1, ALK) in resistant clones to identify secondary mutations. 2. If a known resistance mutation is identified, consider switching to a next-generation TKI that is active against the specific mutation.
Activation of bypass signaling pathways 1. Perform Western blot analysis to assess the phosphorylation status of key signaling proteins, particularly p-ERK and p-AKT, in the presence of Entrectinib. 2. If sustained p-ERK is observed, consider introducing a MEK inhibitor (e.g., selumetinib) in combination with Entrectinib. 3. If p-AKT is elevated, investigate the PI3K/AKT pathway for activating mutations or loss of PTEN.
Suboptimal drug concentration 1. Verify the concentration and stability of the Entrectinib compound being used. 2. Perform a dose-response curve to confirm the IC50 in your sensitive and resistant cell lines.

Data Presentation

Table 1: In Vitro Potency of Entrectinib Against Wild-Type and Mutated TRK Fusions

Cell Line (Fusion)MutationEntrectinib IC50 (nmol/L)
Ba/F3 (LMNA-TRKA)Wild-Type1.3
Ba/F3 (ETV6-TRKB)Wild-Type0.3
Ba/F3 (ETV6-TRKC)Wild-Type0.4
Ba/F3 (LMNA-TRKA)G595R>600
Ba/F3 (ETV6-TRKC)G623R>600

Data adapted from preclinical studies.[6]

Table 2: Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis of Phase I/II Trials)

ParameterValue
Number of Patients54
Objective Response Rate (ORR)57%
Duration of Response (DoR) ≥ 6 months68%
Duration of Response (DoR) ≥ 12 months45%

Data from FDA approval information.[7]

Table 3: Efficacy of Entrectinib in ROS1-Positive Metastatic NSCLC

ParameterValue
Number of Patients51
Objective Response Rate (ORR)78%
Duration of Response (DoR) ≥ 12 months55%

Data from FDA approval information.[7]

Experimental Protocols

Protocol 1: Establishment of Entrectinib-Resistant Cell Lines

This protocol describes a method for generating Entrectinib-resistant cancer cell lines through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line (e.g., HCC78 for ROS1-fusion positive NSCLC)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Entrectinib

  • Cell culture dishes, flasks, and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Culture the parental cell line in complete medium until it reaches approximately 80% confluency.

  • Initial Entrectinib Exposure: Begin by exposing the cells to a low concentration of Entrectinib, typically starting at the IC10-IC20 (the concentration that inhibits 10-20% of cell viability).[8]

  • Incubation and Monitoring: Culture the cells in the presence of Entrectinib. The majority of cells are expected to die. Monitor the culture for the emergence of surviving, proliferating colonies.

  • Subculture and Dose Escalation: Once the surviving cells reach approximately 80% confluency, subculture them. In the new culture, increase the concentration of Entrectinib by 1.5- to 2-fold.[8]

  • Iterative Process: Repeat steps 3 and 4 over several weeks to months. With each passage, the cells will adapt to higher concentrations of the drug.

  • Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of Entrectinib than the parental line, confirm the resistance by performing a cell viability assay (e.g., WST-1 or MTT) to compare the IC50 values of the parental and resistant cell lines. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[8]

Protocol 2: Western Blotting for Phospho-ERK (p-ERK) Analysis

This protocol outlines the steps for detecting the phosphorylation status of ERK1/2, a key indicator of MAPK pathway activation.

Materials:

  • Sensitive and Entrectinib-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat sensitive and resistant cells with Entrectinib at the desired concentration and time points. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[9][10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step (step 7).

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Visualizations

Entrectinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK TRK / ROS1 / ALK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K PLCg PLCγ RTK->PLCg Entrectinib Entrectinib Entrectinib->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling pathways.

Entrectinib_Resistance_Bypass cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 KRAS KRAS (G12C Mutation) ROS1->KRAS Entrectinib Entrectinib Entrectinib->ROS1 Inhibits Selumetinib Selumetinib (MEK Inhibitor) MEK MEK Selumetinib->MEK Inhibits RAF RAF KRAS->RAF Activates RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS mutation bypasses Entrectinib's ROS1 inhibition, reactivating the MAPK pathway.

Experimental_Workflow start Parental Cell Line (e.g., HCC78) step1 Continuous Exposure to Escalating Doses of Entrectinib start->step1 step2 Establishment of Entrectinib-Resistant (ER) Cell Line step1->step2 step3 Characterization of ER Cells step2->step3 step4a Genomic Analysis (e.g., NGS for KRAS mutations) step3->step4a step4b Protein Analysis (Western Blot for p-ERK) step3->step4b step5 Combination Therapy (Entrectinib + MEK Inhibitor) step4a->step5 step4b->step5 end Restoration of Drug Sensitivity step5->end

Caption: Workflow for developing and characterizing Entrectinib-resistant cell models.

References

Validation & Comparative

A Comparative Guide to Next-Generation Pan-TRK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly reshaped by the advent of targeted treatments directed at specific molecular drivers of malignancy. Among these, inhibitors of Tropomyosin Receptor Kinases (TRKs) have emerged as a paradigm of tumor-agnostic therapy. Fusions involving the neurotrophic receptor tyrosine kinase genes (NTRK1, NTRK2, and NTRK3) lead to the expression of constitutively active TRK fusion proteins that drive a variety of adult and pediatric cancers.[1] This guide provides a comparative analysis of first and next-generation pan-TRK inhibitors, focusing on their performance, supported by experimental data, to inform preclinical and clinical research.

Introduction to TRK Signaling and Inhibition

The TRK receptors (TrkA, TrkB, and TrkC) are crucial for neuronal development and function.[1] Upon binding their respective neurotrophin ligands, these receptors dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and differentiation. In NTRK fusion-positive cancers, the fusion proteins dimerize constitutively, leading to uncontrolled activation of these pathways and oncogenesis.

Pan-TRK inhibitors are small molecules designed to compete with ATP for the kinase binding site, thereby blocking the autophosphorylation and subsequent downstream signaling of all three TRK proteins. The first-generation inhibitors, larotrectinib and entrectinib, demonstrated remarkable efficacy, leading to tumor-agnostic approvals. However, the emergence of acquired resistance, primarily through mutations in the TRK kinase domain, has necessitated the development of next-generation inhibitors.

First-Generation Pan-TRK Inhibitors: Larotrectinib and Entrectinib

Larotrectinib is a highly selective inhibitor of TRKA, TRKB, and TRKC.[2] Entrectinib is also a potent pan-TRK inhibitor but possesses additional activity against ROS1 and ALK kinases.[3][4] Both drugs have shown significant clinical benefit in patients with NTRK fusion-positive solid tumors.

Next-Generation Pan-TRK Inhibitors: Repotrectinib and Selitrectinib

To address acquired resistance to first-generation inhibitors, next-generation compounds like repotrectinib and selitrectinib were developed.[1] These inhibitors feature a compact macrocyclic structure designed to overcome the steric hindrance caused by resistance mutations within the TRK kinase domain, particularly solvent-front mutations.[3]

Comparative Performance Data

The following tables summarize the in vitro potency and clinical efficacy of first and next-generation pan-TRK inhibitors.

Table 1: In Vitro Potency (IC50) of Pan-TRK Inhibitors
InhibitorTargetWild-Type IC50 (nM)G595R (Solvent-Front) IC50 (nM)F589L (Gatekeeper) IC50 (nM)
Larotrectinib TrkA5-11[5]>6004330[6]
TrkB5-11[5]--
TrkC5-11[5]--
Entrectinib TrkA1-1.7[4][7][8]>1000[9]-
TrkB0.1-3[4][7][8]--
TrkC0.1-5[4][7][8]--
Repotrectinib TrkA<0.2-0.83[2][10]0.4[11]<0.2[6]
TrkB0.05[10]0.6[11]-
TrkC<0.2-0.1[2][10]0.2[11]<0.2[6]
Selitrectinib TrkA0.62.0[11]52[6]
TrkB---
TrkC<2.5[12]2.5[11]-

Note: IC50 values can vary between different assay formats and experimental conditions. Data is compiled from multiple sources for comparison.

Table 2: Clinical Efficacy in NTRK Fusion-Positive Solid Tumors
InhibitorPatient PopulationOverall Response Rate (ORR)Median Duration of Response (DoR)
Larotrectinib TKI-Naïve75-79%[13][14][15]36.8 months (PFS)[16]
Entrectinib TKI-Naïve57%[14]20.0 months[17]
Repotrectinib TKI-Naïve58%[18][19]Not Estimable[19]
TKI-Pretreated50%[18][19]9.8 months[19]
Selitrectinib TKI-Pretreated50% (preliminary)[1]-

PFS: Progression-Free Survival. Data for selitrectinib is from a preliminary report and may be subject to change.

Mechanisms of Resistance

Acquired resistance to first-generation TRK inhibitors is a significant clinical challenge. The most common on-target mechanisms involve mutations in the NTRK kinase domain that interfere with drug binding. These are categorized as:

  • Solvent-front mutations (e.g., NTRK1 G595R, NTRK3 G623R): These mutations introduce bulky amino acid residues that sterically hinder the binding of larger, first-generation inhibitors.

  • Gatekeeper mutations (e.g., NTRK1 F589L): These mutations are located at the entrance of the ATP-binding pocket and can affect drug binding.

  • xDFG motif substitutions : These mutations can alter the conformation of the kinase activation loop.[1]

Off-target resistance mechanisms involve the activation of bypass signaling pathways, such as through mutations in KRAS, BRAF, or MET.

Next-generation inhibitors like repotrectinib and selitrectinib are specifically designed with a more compact, rigid macrocyclic structure to fit into the ATP-binding pocket despite the presence of bulky solvent-front or gatekeeper mutations, thus overcoming this common resistance mechanism.[3][6]

Experimental Methodologies

The evaluation of pan-TRK inhibitors involves a series of standardized preclinical assays to determine their potency, selectivity, and efficacy.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified TRK kinase domain.

  • Protocol Outline:

    • Recombinant TRKA, TRKB, or TRKC kinase domain is incubated with a specific substrate (e.g., a synthetic polypeptide like poly[Glu,Tyr]4:1) and ATP.[1]

    • The inhibitor, at various concentrations, is added to the reaction mixture.

    • Kinase activity is determined by measuring the amount of phosphorylated substrate. This can be quantified using various methods:

      • Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

      • Fluorescence-Based Assays (e.g., HTRF, LanthaScreen): These assays use fluorescence resonance energy transfer (FRET) between a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor® 647-labeled tracer that binds to the kinase.[1] Inhibition is detected by a loss of FRET.

      • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is converted to a luminescent signal.[2][4]

    • The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated.

Cellular Assays

Cellular assays assess the effect of the inhibitor on TRK signaling and cell viability in a more biologically relevant context.

  • Cellular TRK Phosphorylation Assay (Western Blot):

    • Cancer cell lines harboring an NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) are treated with varying concentrations of the TRK inhibitor.[1]

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for the phosphorylated form of TRK (p-TRK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The blot is often stripped and reprobed for total TRK as a loading control.[7]

  • Cell Viability/Proliferation Assays:

    • NTRK fusion-positive cancer cells are seeded in 96-well plates.

    • Cells are treated with a range of inhibitor concentrations for a set period (e.g., 72 hours).[1]

    • Cell viability is measured using various reagents:

      • Tetrazolium Salts (e.g., MTT, MTS): These compounds are reduced by metabolically active cells to a colored formazan product, which is measured by absorbance.[10]

      • Resazurin: This blue dye is reduced by viable cells to the fluorescent pink resorufin.

      • ATP-based Luminescence (e.g., CellTiter-Glo®): This assay measures the amount of ATP present, which correlates with the number of viable cells.[16]

    • The inhibitor concentration that reduces cell viability by 50% (GI50 or IC50) is determined.

In Vivo Xenograft Models

These models evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Protocol Outline:

    • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically implanted with NTRK fusion-positive cancer cells or patient-derived xenograft (PDX) tissue.[12]

    • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • The TRK inhibitor is administered orally or via another appropriate route at a defined dose and schedule.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-TRK) to confirm target engagement.

    • Efficacy is assessed by comparing tumor growth inhibition in the treated group versus the control group.

Visualizing Pathways and Workflows

TRK Signaling Pathway

TRK_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TrkA/B/C) Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Ligand Binding TRK_Fusion TRK Fusion Protein (e.g., TPM3-NTRK1) TRK_Fusion->Dimerization Ligand-Independent RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Survival Gene Transcription Proliferation ERK->Outcome AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcome IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Outcome Inhibitor Pan-TRK Inhibitor (e.g., Larotrectinib, Repotrectinib) Inhibitor->Dimerization Inhibition

Caption: Canonical TRK signaling pathway and point of inhibition.

Preclinical Evaluation Workflow for TRK Inhibitors

TRK_Inhibitor_Workflow Start Compound Library BiochemAssay In Vitro Kinase Assay (IC50 vs. TrkA/B/C) Start->BiochemAssay CellAssay Cell-Based Assays (NTRK+ Cell Lines) BiochemAssay->CellAssay Potent Hits Phospho p-TRK Western Blot (Target Engagement) CellAssay->Phospho Viability Cell Viability (GI50) CellAssay->Viability InVivo In Vivo Xenograft Models Phospho->InVivo Active Compounds Viability->InVivo Active Compounds Efficacy Tumor Growth Inhibition InVivo->Efficacy End Lead Candidate Selection Efficacy->End

Caption: General workflow for preclinical evaluation of TRK inhibitors.

Conclusion

The development of pan-TRK inhibitors represents a significant advancement in precision oncology. First-generation agents like larotrectinib and entrectinib have established the clinical utility of targeting NTRK fusions. The emergence of predictable resistance mechanisms has driven the rapid development of next-generation inhibitors, such as repotrectinib and selitrectinib, which demonstrate potent activity against common resistance mutations. The continued investigation into these agents and the mechanisms of resistance will be crucial for optimizing treatment strategies and improving outcomes for patients with NTRK fusion-positive cancers. This guide provides a framework for comparing these agents and understanding the experimental basis for their evaluation, serving as a valuable resource for the scientific community.

References

A Comparative Analysis of Repotrectinib's Efficacy in Tyrosine Kinase Inhibitor-Resistant Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors driven by specific genetic alterations, such as fusions in the anaplastic lymphoma kinase (ALK), ROS1, and neurotrophic tyrosine receptor kinase (NTRK) genes. However, the long-term efficacy of these targeted therapies is often limited by the development of acquired resistance. Resistance mechanisms can be broadly categorized into two main types: on-target secondary mutations in the kinase domain, which prevent TKI binding, and the activation of alternative or "bypass" signaling pathways that circumvent the inhibited oncogene.[1][2]

Among the most challenging on-target resistance mechanisms are solvent-front mutations, such as ALK G1202R and ROS1 G2032R.[3][4] These mutations create steric hindrance within the ATP-binding pocket of the kinase, reducing the binding affinity of many first- and second-generation TKIs. Repotrectinib (formerly TPX-0005) is a next-generation, macrocyclic TKI specifically designed to overcome these resistance mechanisms.[3][5] Its compact structure allows it to bind potently to both wild-type and mutated ALK, ROS1, and TRK kinases, including those with solvent-front mutations.[3][6]

This guide provides a comparative overview of Repotrectinib's performance against other TKIs in resistant tumor models, supported by preclinical and clinical data.

Comparative Efficacy of Repotrectinib

In Vitro Kinase and Cellular Activity

Repotrectinib has demonstrated potent inhibitory activity against wild-type and a wide range of mutated kinases in both biochemical and cell-based assays. Its efficacy is particularly notable against clinically significant solvent-front mutations that confer resistance to other TKIs.

Target Repotrectinib IC₅₀ (nM) Lorlatinib IC₅₀ (nM) Crizotinib IC₅₀ (nM) Entrectinib IC₅₀ (nM)
ROS1 (Wild-Type) 0.071.012.00.2
ROS1 G2032R 3.3160.7>1000>1000
ALK (Wild-Type) 4.51.03.01.9
ALK G1202R 1.915.0>1000>1000
TRKA (Wild-Type) 0.3N/AN/A1.2
TRKA G595R 1.9N/AN/A>1000
Data compiled from preclinical studies. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity or cell growth. N/A indicates data not readily available in the searched sources.

In Vivo Efficacy in TKI-Resistant Xenograft Models

Preclinical studies using patient-derived xenograft (PDX) models, which closely mimic the complexity of human tumors, have validated the in vitro findings.[7][8][9] Repotrectinib has shown significant antitumor activity in models harboring TKI-resistant mutations.

Tumor Model Key Mutation(s) Treatment(s) Outcome Reference
ROS1+ NSCLC PDXCD74-ROS1 (TKI-naïve)Repotrectinib, Lorlatinib, Crizotinib, EntrectinibRepotrectinib induced marked tumor regression and delayed tumor re-emergence after drug withdrawal compared to other TKIs.[10]
ROS1+ NSCLC PDXCD74-ROS1 G2032RRepotrectinib, Lorlatinib, CabozantinibRepotrectinib showed potent in vivo activity, with tumor response maintained for over 120 days post-drug withdrawal, outperforming Lorlatinib and Cabozantinib in durability.[5][10]
TRKA Fusion XenograftLMNA-NTRK1 G595RRepotrectinibRepotrectinib caused significant tumor regression.[11]
ALK Fusion XenograftEML4-ALK G1202RRepotrectinibRepotrectinib has shown potent activity against ALK solvent-front mutations in preclinical models.[2][3]

Clinical Efficacy in TKI-Pretreated Patients

The TRIDENT-1 phase 1/2 clinical trial has provided robust evidence of Repotrectinib's efficacy in patients with ROS1+ NSCLC who have progressed on prior TKI therapies.[12][13]

Patient Population (ROS1+ NSCLC) Metric Repotrectinib Historical Control: Other TKIs
TKI-Naïve (n=71) Objective Response Rate (ORR)79%Crizotinib: ~72%, Entrectinib: ~77%
Median Duration of Response (DoR)34.1 monthsCrizotinib: 24.7 months, Entrectinib: 20.5 months[6]
Median Progression-Free Survival (PFS)35.7 monthsCrizotinib: 19.3 months, Entrectinib: 15.7 months[6]
Pretreated with 1 TKI (n=56) Objective Response Rate (ORR)38%Limited activity with approved TKIs.
Known ROS1 G2032R Mutation (n=17) Objective Response Rate (ORR)59%Crizotinib, Entrectinib, and Lorlatinib have not shown substantial activity.[12]
Data from the TRIDENT-1 study and historical data from other clinical trials.[6][13]

Experimental Protocols

Below are detailed methodologies for key experiments typically used to validate the efficacy of novel TKIs like Repotrectinib.

1. In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Objective: To determine the IC₅₀ value of Repotrectinib and other TKIs against wild-type and mutant ALK, ROS1, and TRK kinases.

  • Materials: Recombinant human kinase enzymes (e.g., ALK, ALK G1202R), biotinylated peptide substrate, ATP, [γ-³²P]-ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), and test compounds (Repotrectinib, etc.).

  • Procedure:

    • The recombinant kinase is mixed with the test compound at various concentrations in the kinase reaction buffer.

    • The kinase reaction is initiated by adding a mixture of non-radioactive ATP and [γ-³²P]-ATP, along with the peptide substrate.[14]

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).[15]

    • The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate, which captures the biotinylated substrate.

    • Unbound ATP is washed away.

    • The amount of radioactive phosphate incorporated into the substrate is quantified using a scintillation counter.

    • The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

2. Cell Viability Assay

This assay assesses the effect of a TKI on the proliferation and survival of cancer cells. The MTT assay is a common colorimetric method.

  • Objective: To evaluate the anti-proliferative activity of Repotrectinib and other TKIs on cancer cell lines expressing specific ALK, ROS1, or TRK fusions and resistance mutations.

  • Materials: TKI-sensitive and resistant cancer cell lines, cell culture medium, 96-well plates, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO).

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with no drug is included.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[16]

    • After a few hours of incubation, a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.[16]

    • Cell viability is calculated as a percentage relative to the untreated control cells, and IC₅₀ values are determined from dose-response curves.

3. In Vivo Patient-Derived Xenograft (PDX) Model

PDX models involve implanting tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant system to test drug efficacy.[7][8][9]

  • Objective: To assess the in vivo anti-tumor efficacy of Repotrectinib in a model that recapitulates the heterogeneity and resistance profile of a patient's tumor.

  • Materials: Immunodeficient mice (e.g., NOD-SCID or SCID), patient tumor tissue (e.g., from a biopsy of a TKI-resistant tumor), surgical tools, test compounds formulated for oral gavage, and calipers for tumor measurement.

  • Procedure:

    • Small fragments of fresh patient tumor tissue are surgically implanted subcutaneously into the flank of immunodeficient mice.

    • Tumors are allowed to grow until they reach a palpable volume (e.g., 150-200 mm³).

    • Mice are randomized into treatment groups (e.g., vehicle control, Repotrectinib, comparator TKI).

    • Drugs are administered daily via oral gavage at predetermined doses.

    • Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., using the formula: (Length x Width²)/2).

    • The body weight of the mice is monitored as an indicator of toxicity.

    • The study continues until tumors in the control group reach a predetermined endpoint size.

    • Efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups. In some cases, tumor regression is observed.

Visualizations

Signaling Pathway and TKI Resistance

TKI_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fusion_Kinase Oncogenic Fusion Kinase (ALK / ROS1 / TRK) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Fusion_Kinase->Downstream_Signaling Constitutive Activation Bypass_Receptor Bypass Receptor (e.g., MET, EGFR) Bypass_Receptor->Downstream_Signaling Activation Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Proliferation Tumor Growth & Survival Gene_Expression->Proliferation Drives Repotrectinib Repotrectinib Repotrectinib->Fusion_Kinase Inhibits WT & Mutant Other_TKIs Other TKIs Other_TKIs->Fusion_Kinase Inhibits WT Resistance_Mutation Solvent-Front Mutation (e.g., G1202R, G2032R) Resistance_Mutation->Fusion_Kinase Resistance_Mutation->Other_TKIs Blocks Binding Bypass_Activation Bypass Pathway Activation Bypass_Activation->Bypass_Receptor

Caption: TKI signaling, inhibition, and resistance mechanisms.

Preclinical Validation Workflow for a Next-Generation TKI

TKI_Workflow start Identify Need for Novel TKI design Rational Drug Design (e.g., Repotrectinib) start->design invitro_kinase In Vitro Kinase Assays (Wild-Type & Mutant) design->invitro_kinase Evaluate Potency invitro_cell In Vitro Cell-Based Assays (Viability, Apoptosis) invitro_kinase->invitro_cell Validate Cellular Efficacy invivo In Vivo Xenograft Models (TKI-Resistant PDX) invitro_cell->invivo Test In Vivo Activity clinical Phase I/II Clinical Trials (e.g., TRIDENT-1) invivo->clinical Confirm Safety & Efficacy in Patients

Caption: Workflow for preclinical to clinical validation.

References

Efficacy of Next-Generation TRK Inhibitors in Tumors with Solvent Front Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Utrectinib" does not correspond to any known Tropomyosin Receptor Kinase (TRK) inhibitor in publicly available data. It is presumed to be a typographical error. This guide will focus on the efficacy of well-documented next-generation TRK inhibitors, such as repotrectinib and selitrectinib , in tumors harboring solvent front mutations, a common mechanism of resistance to first-generation agents like larotrectinib and entrectinib.

Introduction

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. First-generation TRK inhibitors, larotrectinib and entrectinib, have demonstrated remarkable efficacy in this patient population.[1] However, a significant portion of patients eventually develop resistance, limiting the long-term benefit of these therapies.[2]

One of the most prevalent mechanisms of acquired resistance is the emergence of mutations in the NTRK kinase domain, particularly at the solvent front.[3][4] These mutations, such as NTRK1 G595R and NTRK3 G623R, cause steric hindrance that prevents the binding of first-generation inhibitors. To address this clinical challenge, next-generation TRK inhibitors with distinct structural properties have been developed to maintain activity against these resistant mutations.[5] This guide provides a comparative analysis of the efficacy of these next-generation inhibitors against tumors with solvent front mutations, supported by preclinical and clinical data.

Data Presentation: Comparative Efficacy of TRK Inhibitors

The following tables summarize the in vitro potency and clinical activity of first and next-generation TRK inhibitors against wild-type and solvent front mutant NTRK fusions.

Table 1: In Vitro Efficacy (IC50, nM) in Ba/F3 Cell Proliferation Assays
Fusion Protein (Mutation)LarotrectinibEntrectinibSelitrectinib (LOXO-195)Repotrectinib
LMNA-TRKA (Wild-Type) 23.5 - 49.40.3 - 1.31.8 - 3.9<0.2
LMNA-TRKA (G595R - Solvent Front) >600>400-fold increase13.10.1 - 0.4
ETV6-TRKB (Wild-Type) --1.0<0.1
ETV6-TRKB (G639R - Solvent Front) --28.43.2
ETV6-TRKC (Wild-Type) --1.7<0.1
ETV6-TRKC (G623R - Solvent Front) 6,940-24.6 - 270.2 - 2
ETV6-TRKC (G623E - Solvent Front) --49.60.9 - 1.4

Data compiled from multiple preclinical studies.[2][3][4][6][7] Note: IC50 values represent the concentration of the drug required to inhibit cell proliferation by 50%. Lower values indicate higher potency.

Table 2: Clinical Activity of Next-Generation TRK Inhibitors in Patients with Acquired Resistance
InhibitorClinical TrialPatient PopulationOverall Response Rate (ORR)
Selitrectinib Phase 1/2 (NCT03215511)TRK fusion-positive patients with prior TRK inhibitor therapy34% (all patients), 45% (with NTRK kinase domain mutations)
Repotrectinib TRIDENT-1 (Phase 1/2) (NCT03093116)TRK inhibitor-pretreated patients~45%

Data from clinical trial reports.[8] The patient populations in these trials predominantly had resistance mutations, including those at the solvent front.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of TRK inhibitors are outlined below.

Ba/F3 Cell Proliferation Assay

This assay is a standard method to determine the in vitro potency of kinase inhibitors.

Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[9][10] When these cells are engineered to express an oncogenic fusion kinase, such as ETV6-NTRK3, they become IL-3 independent, and their proliferation is now driven by the activity of the fusion protein.[9] The ability of a TRK inhibitor to suppress the growth of these engineered cells is a measure of its potency against the specific TRK fusion.

Detailed Methodology:

  • Cell Line Generation: Ba/F3 cells are transduced with a lentiviral or retroviral vector encoding the wild-type or mutant NTRK fusion protein of interest. Stable cell lines are selected and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, without IL-3.

  • Assay Setup: Cells are seeded in 96- or 384-well plates at a density of approximately 5,000-10,000 cells per well.

  • Compound Treatment: The TRK inhibitors are serially diluted to a range of concentrations and added to the cells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

  • Data Analysis: The luminescence data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

In Vivo Xenograft Models

Xenograft models are used to evaluate the anti-tumor efficacy of TRK inhibitors in a living organism.

Principle: Human or murine cancer cells expressing an NTRK fusion are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the TRK inhibitor, and tumor growth is monitored over time.

Detailed Methodology:

  • Cell Implantation: Approximately 5-10 million cells (e.g., NIH3T3 or Ba/F3 cells engineered to express an NTRK fusion) suspended in a solution like Matrigel are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and vehicle control groups. The TRK inhibitor is administered orally (by gavage) or via another appropriate route, typically once or twice daily, for a specified period (e.g., 14-28 days).

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Tumor volumes in the treated groups are compared to the vehicle control group. Other endpoints may include body weight (as a measure of toxicity) and survival.[5][11]

  • Pharmacodynamic Analysis: In some studies, tumors may be harvested after treatment to assess the inhibition of TRK signaling pathways (e.g., by Western blot for phosphorylated TRK and downstream proteins like ERK).[12]

Mandatory Visualizations

NTRK Signaling Pathway

NTRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion NTRK Fusion Protein (Constitutively Active) PLCg PLCγ TRK_Fusion->PLCg PI3K PI3K TRK_Fusion->PI3K RAS RAS TRK_Fusion->RAS Transcription Gene Transcription PLCg->Transcription (via DAG/IP3) AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription Outcome Cell Proliferation, Survival, & Growth Transcription->Outcome Resistance_Mechanism cluster_wt Wild-Type TRK Kinase cluster_mutant Solvent Front Mutant TRK Kinase WT_Kinase ATP Binding Pocket FirstGen 1st-Gen Inhibitor (e.g., Larotrectinib) WT_Kinase->FirstGen Inhibition FirstGen->WT_Kinase Binds effectively Mutant_Kinase Altered ATP Pocket (Steric Hindrance) FirstGen2 1st-Gen Inhibitor Mutant_Kinase->FirstGen2 Resistance NextGen Next-Gen Inhibitor (e.g., Repotrectinib) Mutant_Kinase->NextGen Inhibition Restored FirstGen2->Mutant_Kinase Binding blocked NextGen->Mutant_Kinase Binds effectively (avoids clash) Experimental_Workflow Start Identify NTRK Fusion (Wild-Type or Mutant) CellLine Engineer Ba/F3 Cell Line Expressing Fusion Protein Start->CellLine InVitro In Vitro Assay: Ba/F3 Proliferation CellLine->InVitro IC50 Determine IC50 Values (Potency) InVitro->IC50 Xenograft In Vivo Assay: Xenograft Model in Mice IC50->Xenograft (If potent) Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy End Candidate for Clinical Trials Efficacy->End (If effective)

References

A Comparative Guide to Selective NTRK Inhibitors: Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly advanced by the development of targeted inhibitors against specific oncogenic drivers. Among these, inhibitors of Tropomyosin Receptor Kinase (TRK) have emerged as a paradigm of tumor-agnostic therapy, demonstrating remarkable efficacy in patients with cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a detailed comparison of four key selective NTRK inhibitors: the first-generation agents Larotrectinib and Entrectinib, and the second-generation inhibitors Selitrectinib and Repotrectinib, which were designed to address acquired resistance.

Introduction to NTRK Fusions and TRK Signaling

NTRK gene fusions are chromosomal abnormalities that lead to the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and tumor growth.[1] There are three NTRK genes (NTRK1, NTRK2, and NTRK3) encoding for three TRK proteins (TRKA, TRKB, and TRKC), respectively.

First-Generation Selective NTRK Inhibitors

Larotrectinib and Entrectinib were the first-in-class selective TRK inhibitors to receive regulatory approval, demonstrating broad efficacy across a wide range of tumor types with NTRK fusions.

Larotrectinib

Larotrectinib is a highly selective inhibitor of all three TRK proteins.[2][3] Its high specificity for TRK kinases is a key feature, with more than 100-fold selectivity against other kinases.[4]

Entrectinib

Entrectinib is a multi-kinase inhibitor that targets TRKA/B/C, as well as ROS1 and ALK kinases.[4][5] This broader activity profile makes it a therapeutic option for tumors driven by fusions in any of these three genes.

Second-Generation Selective NTRK Inhibitors

The clinical success of first-generation inhibitors has been tempered by the emergence of acquired resistance, often mediated by mutations in the TRK kinase domain. Second-generation inhibitors, Selitrectinib and Repotrectinib, were specifically designed to overcome these resistance mechanisms.

Selitrectinib (LOXO-195)

Selitrectinib is a next-generation TRK inhibitor developed to be active against common on-target resistance mutations that emerge during treatment with first-generation inhibitors.[6]

Repotrectinib (TPX-0005)

Repotrectinib is another next-generation inhibitor with a compact macrocyclic structure designed to potently inhibit wild-type TRKs and overcome a wide range of resistance mutations.[7] It has also demonstrated activity against ROS1 and ALK.[8] Repotrectinib received accelerated FDA approval for the treatment of adult and pediatric patients aged 12 years and older with solid tumors that have an NTRK gene fusion.[9][10]

Data Presentation

Table 1: Biochemical Potency of Selective NTRK Inhibitors
InhibitorTargetIC50 (nM)Other Key Targets (IC50, nM)
Larotrectinib TRKA6.5[2]Highly selective for TRK[4]
TRKB8.1[2]
TRKC10.6[2]
Entrectinib TRKA1[11]ROS1 (7)[11]
TRKB3[11]ALK (12)[11]
TRKC5[11]
Selitrectinib TRKA (Wild-Type)1.8-3.9[7]-
TRKA G595R (Solvent Front)2.0-2.3[4]
TRKA F589L (Gatekeeper)2.0-2.3[4]
Repotrectinib TRKA (Wild-Type)<0.2[7]ROS1, ALK[8]
TRKA G595R (Solvent Front)2.7-4.5[4]
TRKA F589L (Gatekeeper)<0.2[4]
TRKC G623R (Solvent Front)2[12]
TRKC F617I (Gatekeeper)<0.2[12]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays.

Table 2: Clinical Efficacy of Selective NTRK Inhibitors in NTRK Fusion-Positive Cancers
InhibitorClinical Trial(s)Overall Response Rate (ORR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)
Larotrectinib Pooled analysis (NCT02576431, NCT02122913, NCT02637687)57% (adults)[13]43.3 months (adults)[13]24.6 months (adults)[13]
Entrectinib Integrated analysis (ALKA-372-001, STARTRK-1, STARTRK-2)61.2%[1][14]20.0 months[1][14]13.8 months[1][14]
Selitrectinib Phase 1/2Data from ongoing trials[15][16]Data from ongoing trials[15][16]Data from ongoing trials[15][16]
Repotrectinib TRIDENT-1 (TKI-naïve)58%[9][17]Not Estimable[9][17]Not Reported
TRIDENT-1 (TKI-pretreated)50%[9][17]9.9 months[9][17]Not Reported

Experimental Protocols

Detailed experimental protocols for kinase inhibition and cell proliferation assays are often proprietary. However, the general methodologies employed in the characterization of these inhibitors are described in the scientific literature.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are performed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. A typical protocol involves:

  • Reagents : Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test inhibitor at various concentrations.

  • Procedure : The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection : The extent of substrate phosphorylation is measured. This is often done using methods like radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).

  • Data Analysis : The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

Cell-based assays are crucial for evaluating the effect of an inhibitor on the proliferation of cancer cells harboring the target genetic alteration. A common method is the BrdU or MTT assay:

  • Cell Culture : Cancer cell lines with known NTRK fusions (e.g., KM12 cells with a TPM3-NTRK1 fusion) are cultured in appropriate media.[11]

  • Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment : The cells are then treated with the NTRK inhibitor at a range of concentrations for a specified period (e.g., 72 hours).[18]

  • Proliferation Measurement :

    • MTT Assay : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

    • BrdU Assay : Cells are incubated with BrdU (bromodeoxyuridine), a synthetic nucleoside that is incorporated into the DNA of proliferating cells. The incorporated BrdU is then detected using an anti-BrdU antibody in an ELISA-like format.[19]

  • Data Analysis : The percentage of cell viability or proliferation relative to untreated control cells is calculated for each inhibitor concentration. The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Mandatory Visualization

NTRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein (e.g., ETV6-NTRK3) RAS RAS NTRK_Fusion->RAS PI3K PI3K NTRK_Fusion->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Selective NTRK Inhibitor Inhibitor->NTRK_Fusion Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Proliferation Assay (NTRK Fusion Cell Lines) Biochemical_Assay->Cell_Based_Assay In_Vivo_Models In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Models Phase1 Phase I Clinical Trial (Safety & Dosing) In_Vivo_Models->Phase1 Phase2 Phase II Clinical Trial (Efficacy in NTRK+ Tumors) Phase1->Phase2 Phase3 Phase III Clinical Trial (Comparison to Standard of Care) Phase2->Phase3

References

A Comparative Guide to Biomarkers for Predicting Response to TRK Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapies has revolutionized the landscape of cancer treatment. Among these, inhibitors of the Tropomyosin Receptor Kinase (TRK) family have demonstrated remarkable efficacy in patients whose tumors harbor Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a comprehensive comparison of Entrectinib and its primary alternative, Larotrectinib, with a focus on the biomarkers used to predict patient response. We will delve into the experimental data supporting their use, detailed methodologies for biomarker detection, and the mechanisms of action that underpin their therapeutic effects.

Mechanism of Action and Signaling Pathways

Entrectinib is a potent inhibitor of TRK A, B, and C, as well as ROS1 and ALK tyrosine kinases.[1][2][3] Larotrectinib, on the other hand, is a highly selective inhibitor of TRK A, B, and C.[4][5] Both drugs function by competitively binding to the ATP-binding site of their target kinases, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[6][7][8] The inhibition of these pathways ultimately leads to the induction of apoptosis in cancer cells.

NTRK gene fusions are the primary biomarkers for predicting response to both Entrectinib and Larotrectinib.[4][9] These fusions result in the creation of chimeric proteins with constitutively active kinase domains, driving oncogenesis.[10]

Below is a diagram illustrating the TRK signaling pathway and the points of inhibition by Entrectinib and Larotrectinib.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_receptor TRK Receptor (TRKA/B/C) RAS RAS TRK_receptor->RAS PI3K PI3K TRK_receptor->PI3K PLCg PLCγ TRK_receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Entrectinib Entrectinib Entrectinib->TRK_receptor Inhibits Larotrectinib Larotrectinib Larotrectinib->TRK_receptor Inhibits Neurotrophin Neurotrophin Neurotrophin->TRK_receptor Binds

TRK Signaling Pathway and Inhibition

Comparative Efficacy of Entrectinib and Larotrectinib

Clinical trials have demonstrated the significant efficacy of both Entrectinib and Larotrectinib in patients with NTRK fusion-positive solid tumors. The following tables summarize the key performance data from pivotal studies.

Table 1: Efficacy in NTRK Fusion-Positive Solid Tumors

MetricEntrectinibLarotrectinib
Overall Response Rate (ORR) 61.2%[11]79%[12]
Complete Response (CR) 15.7%[11]16%[12]
Median Duration of Response (DoR) 20.0 months[11]35.2 months[12]
Median Progression-Free Survival (PFS) 11.2 months[11]Not Reached[13]

Note: Data is compiled from separate clinical trials and not from a head-to-head comparison.

A matching-adjusted indirect comparison of clinical trial data suggested that Larotrectinib may be associated with a longer overall survival and duration of response compared to Entrectinib.[13]

Experimental Protocols for Biomarker Detection

The accurate identification of NTRK gene fusions is critical for selecting patients who are likely to respond to TRK inhibitors. Several methodologies are employed for this purpose, with Next-Generation Sequencing (NGS) and Fluorescence In Situ Hybridization (FISH) being the most common.

Next-Generation Sequencing (NGS)

NGS is a high-throughput method that can detect known and novel gene fusions. RNA-based NGS is generally preferred over DNA-based NGS for fusion detection as it directly sequences the expressed fusion transcripts.[5][14]

Detailed Methodology for RNA-based NGS:

  • Sample Preparation: Formalin-fixed paraffin-embedded (FFPE) tumor tissue is the most common sample type. A pathologist identifies and marks the tumor area.

  • RNA Extraction: Total RNA is extracted from the tumor tissue using a commercially available kit optimized for FFPE samples. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.

  • Library Preparation: A sequencing library is prepared from the extracted RNA. This typically involves rRNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Target Enrichment (Optional but Recommended): Target enrichment methods, such as hybrid capture or amplicon-based approaches, are used to specifically select for NTRK and other relevant cancer-related genes.

  • Sequencing: The prepared library is sequenced on an NGS platform.

  • Bioinformatic Analysis: The sequencing data is processed through a bioinformatic pipeline to align the reads to a reference genome, identify fusion transcripts, and annotate the findings.

Fluorescence In Situ Hybridization (FISH)

FISH utilizes fluorescently labeled DNA probes to detect specific gene rearrangements within intact cells. Break-apart probes are commonly used for detecting NTRK fusions.[15]

Detailed Methodology for FISH:

  • Slide Preparation: FFPE tumor tissue sections (4-5 µm) are mounted on positively charged glass slides.

  • Deparaffinization and Pretreatment: The slides are deparaffinized in xylene, rehydrated through a series of ethanol washes, and then pretreated with a protease solution to permeabilize the cells.

  • Probe Hybridization: The NTRK break-apart probe is applied to the slides, which are then coverslipped and sealed. The slides are placed in a hybridization oven to allow the probe to anneal to the target DNA.

  • Post-Hybridization Washes: The slides are washed to remove any unbound probe.

  • Counterstaining and Mounting: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei and then mounted with an anti-fade medium.

  • Microscopy and Analysis: The slides are visualized using a fluorescence microscope. A positive result for an NTRK fusion is indicated by the separation of the fluorescent signals from the break-apart probe.

The following diagram illustrates a typical workflow for biomarker testing and treatment decisions.

Biomarker_Testing_Workflow cluster_testing Biomarker Testing cluster_decision Treatment Decision cluster_treatment Treatment Tumor_Sample Tumor Sample (FFPE) IHC_Screening IHC Screening (pan-TRK) Tumor_Sample->IHC_Screening NGS_Confirmation NGS Confirmation (RNA-based) IHC_Screening->NGS_Confirmation Positive FISH_Confirmation FISH Confirmation IHC_Screening->FISH_Confirmation Positive NTRK_Fusion_Status NTRK Fusion Positive? NGS_Confirmation->NTRK_Fusion_Status FISH_Confirmation->NTRK_Fusion_Status TRK_Inhibitor TRK Inhibitor (Entrectinib or Larotrectinib) NTRK_Fusion_Status->TRK_Inhibitor Yes Other_Therapy Other Therapy NTRK_Fusion_Status->Other_Therapy No

Biomarker Testing and Treatment Workflow

Mechanisms of Resistance and Next-Generation Inhibitors

Despite the impressive initial responses, acquired resistance to first-generation TRK inhibitors can occur. The most common on-target resistance mechanisms involve mutations in the NTRK kinase domain, particularly at the solvent front and gatekeeper residues.[16][17] Off-target resistance can also develop through the activation of bypass signaling pathways, such as the MAPK pathway.[18]

To address acquired resistance, second-generation TRK inhibitors have been developed. Selitrectinib and Repotrectinib are designed to overcome the resistance mutations that affect first-generation inhibitors.[3][19]

Table 2: Next-Generation TRK Inhibitors

InhibitorTarget ProfileKey Features
Selitrectinib TRKActive against solvent-front and gatekeeper mutations.[3]
Repotrectinib TRK, ROS1, ALKPotent activity against a broad range of resistance mutations, including solvent-front, gatekeeper, and compound mutations.[12][19]

Conclusion

The identification of NTRK gene fusions as predictive biomarkers has been a pivotal advancement in precision oncology, enabling the effective use of TRK inhibitors like Entrectinib and Larotrectinib. While both drugs demonstrate significant clinical benefit, understanding their nuanced differences in efficacy and the evolving landscape of resistance mechanisms is crucial for optimizing patient outcomes. The continued development of robust biomarker testing methodologies and next-generation inhibitors will further refine the treatment paradigm for patients with TRK fusion-positive cancers.

References

Independent Validation of Entrectinib's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Entrectinib with alternative therapies, supported by experimental data. The information is intended to assist researchers and drug development professionals in their understanding of Entrectinib's profile as a targeted cancer therapy.

Executive Summary

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting tumors with neurotrophic tyrosine receptor kinase (NTRK), ROS1, or anaplastic lymphoma kinase (ALK) gene fusions.[1][2] Clinical and preclinical data demonstrate its significant anti-tumor activity in various cancer types harboring these genetic alterations. This guide presents a comparative analysis of Entrectinib against other targeted therapies, Larotrectinib and Repotrectinib, and details the experimental protocols used to validate its efficacy.

Comparative Efficacy of Targeted Therapies

The following tables summarize the key efficacy data from clinical trials of Entrectinib and its alternatives.

Table 1: Comparison of Efficacy in NTRK Fusion-Positive Solid Tumors

Efficacy EndpointEntrectinibLarotrectinib
Objective Response Rate (ORR) 57% - 61.2%75%
Complete Response (CR) Rate 15.7%Not Reported
Median Duration of Response (DoR) 10.4 - 20.0 monthsNot Reported
Median Progression-Free Survival (PFS) 11.2 - 13.8 monthsNot Reported
Intracranial ORR 54.5% - 63.6%Not Reported

Table 2: Comparison of Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)

Efficacy EndpointEntrectinibRepotrectinib
Objective Response Rate (ORR) Not Reported79% (TKI-naïve)
Median Progression-Free Survival (PFS) Not Reported35.7 months (TKI-naïve)

Experimental Protocols

In Vitro Anti-Tumor Activity Assessment

Objective: To determine the cytotoxic and inhibitory effects of Entrectinib on cancer cell lines with specific genetic alterations.

Cell Lines:

  • KM12 (Colorectal Carcinoma): Expresses the TPM3-NTRK1 fusion protein.[3]

  • Karpas-299 (Anaplastic Large Cell Lymphoma): Harbors an NPM-ALK fusion.[4]

  • SH-SY5Y (Neuroblastoma): Stably transfected to express TrkB.[5]

Methodology:

  • Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Drug Preparation: Entrectinib is dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for in vitro studies.[5]

  • Cell Viability Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with a range of Entrectinib concentrations for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.

  • Western Blot Analysis:

    • Cells are treated with various concentrations of Entrectinib for a shorter duration (e.g., 2 hours) to assess the impact on signaling pathways.[4]

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of target proteins (e.g., TRK, ALK, ROS1, and downstream effectors like AKT and ERK).[4] This allows for the visualization of target inhibition.

In Vivo Anti-Tumor Activity Assessment

Objective: To evaluate the anti-tumor efficacy of Entrectinib in animal models.

Animal Model:

  • Xenograft Mouse Model: Immunocompromised mice (e.g., athymic nu/nu or SCID mice) are subcutaneously or intracranially injected with human cancer cells (e.g., KM12, Karpas-299) to establish tumors.[5][6][7]

Methodology:

  • Drug Formulation: For in vivo experiments, Entrectinib is reconstituted in a vehicle such as 0.5% methylcellulose with 1% Tween 80.[5]

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. Entrectinib is administered orally (p.o.) at specified doses (e.g., 30 or 60 mg/kg) and schedules (e.g., twice daily for 10 consecutive days).[4]

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Endpoints may include tumor growth inhibition, tumor regression, and survival benefit.[5]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of phosphorylated and total target proteins by Western blot to confirm on-target drug activity in vivo.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of Entrectinib and a typical experimental workflow for its validation.

Entrectinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling TRK TRK PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TRK->RAS_MAPK ROS1 ROS1 ROS1->PI3K_AKT ROS1->RAS_MAPK ALK ALK ALK->PI3K_AKT ALK->RAS_MAPK Entrectinib Entrectinib Entrectinib->TRK Inhibition Entrectinib->ROS1 Inhibition Entrectinib->ALK Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition RAS_MAPK->Proliferation RAS_MAPK->Apoptosis Inhibition

Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Culture (NTRK/ROS1/ALK fusion) Drug_Treatment_vitro Entrectinib Treatment (Dose-Response) Cell_Culture->Drug_Treatment_vitro Viability_Assay Cell Viability Assay (IC50 Determination) Drug_Treatment_vitro->Viability_Assay Western_Blot_vitro Western Blot (Target Inhibition) Drug_Treatment_vitro->Western_Blot_vitro Xenograft Xenograft Model (Tumor Implantation) Drug_Treatment_vivo Entrectinib Administration (Oral Gavage) Xenograft->Drug_Treatment_vivo Tumor_Measurement Tumor Volume Measurement Drug_Treatment_vivo->Tumor_Measurement Efficacy_Endpoint Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Endpoint Larotrectinib_Repotrectinib_Mechanisms cluster_laro Larotrectinib cluster_repo Repotrectinib TRK_Laro TRK Downstream_Laro Downstream Signaling TRK_Laro->Downstream_Laro Larotrectinib Larotrectinib Larotrectinib->TRK_Laro Inhibition ROS1_Repo ROS1 Downstream_Repo Downstream Signaling ROS1_Repo->Downstream_Repo ALK_Repo ALK ALK_Repo->Downstream_Repo TRK_Repo TRK TRK_Repo->Downstream_Repo Repotrectinib Repotrectinib Repotrectinib->ROS1_Repo Inhibition Repotrectinib->ALK_Repo Inhibition Repotrectinib->TRK_Repo Inhibition

References

Utrectinib versus repotrectinib in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Preclinical Comparative Guide: Repotrectinib vs. Entrectinib

An Objective Preclinical Comparison of Two Next-Generation Tyrosine Kinase Inhibitors

This guide provides a detailed preclinical comparison of repotrectinib and entrectinib, two next-generation tyrosine kinase inhibitors (TKIs) targeting key oncogenic drivers. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms and activities in non-clinical models.

Introduction

Repotrectinib and entrectinib are potent inhibitors of ROS1, TRK, and ALK kinase families, which are implicated in the pathogenesis of various cancers. Repotrectinib is a next-generation TKI designed to overcome resistance to earlier-generation inhibitors.[1][2][3] Entrectinib is a pan-TRK, ROS1, and ALK inhibitor that has shown efficacy in multiple cancer types defined by these molecular alterations.[4][5][6][7] This guide will delve into the available preclinical data to draw a comparative landscape of their performance.

Mechanism of Action

Both repotrectinib and entrectinib are ATP-competitive inhibitors that target the kinase domains of ROS1, TRK, and ALK. By blocking the phosphorylation activity of these kinases, they inhibit downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Repotrectinib is a macrocyclic TKI specifically designed to bind effectively to both wild-type and mutated kinases, including those with solvent front mutations that confer resistance to other TKIs.[3] Its compact structure allows it to circumvent the steric hindrance that can reduce the efficacy of other inhibitors.[3]

Entrectinib also acts as an ATP competitor, inhibiting TRKA/B/C, ROS1, and ALK.[5] Its ability to target multiple kinases makes it a treatment option for various tumors harboring fusions of these genes.

Signaling Pathway

The signaling cascades affected by repotrectinib and entrectinib are central to cell growth and survival. The inhibition of ROS1, TRK, and ALK fusion proteins by these drugs leads to the downregulation of these critical pathways.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus RTK ROS1 / TRK / ALK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Repotrectinib Repotrectinib Repotrectinib->RTK Entrectinib Entrectinib Entrectinib->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of ROS1/TRK/ALK Signaling Pathways

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for repotrectinib and entrectinib.

Table 1: In Vitro Kinase Inhibition
TargetRepotrectinib IC₅₀ (nM)Entrectinib IC₅₀ (nM)
TRKA<0.212
TRKB<0.23
TRKC<0.25
ROS1<0.27
ALK<0.21.6
ROS1 G2032R3.3>1000

Data compiled from publicly available preclinical study results. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Table 2: In Vivo Xenograft Models
ModelTreatmentTumor Growth Inhibition (%)
KM12 (TRKA-dependent colorectal)EntrectinibRegression
ACCX6 (ACC)Utatrectinib (50 mg/kg, p.o., daily)Suppression

Experimental Protocols

Kinase Inhibition Assays

The inhibitory activity of the compounds against various kinases is typically determined using biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow:

  • Recombinant kinase domains are incubated with a fluorescently labeled substrate and ATP.

  • The test compound (repotrectinib or entrectinib) is added at varying concentrations.

  • The reaction is allowed to proceed, and the degree of substrate phosphorylation is measured by detecting the FRET signal.

  • IC₅₀ values are calculated from the dose-response curves.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Incubation: Kinase + Substrate + ATP B 2. Add Test Compound (Varying Concentrations) A->B C 3. Measure Phosphorylation (TR-FRET) B->C D 4. Calculate IC50 C->D

Caption: Kinase Inhibition Assay Workflow
Cell Viability Assays

Cell-based assays are used to assess the anti-proliferative effects of the drugs on cancer cell lines harboring specific genetic alterations.

Workflow:

  • Cancer cell lines (e.g., KM12 for TRKA fusion) are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of the test compound.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

  • GI₅₀ (concentration for 50% growth inhibition) values are determined.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cancer Cells B 2. Treat with Test Compound A->B C 3. Incubate (e.g., 72h) B->C D 4. Measure Viability (e.g., ATP levels) C->D E 5. Determine GI50 D->E G cluster_workflow In Vivo Xenograft Study Workflow A 1. Implant Tumor Cells B 2. Tumor Growth A->B C 3. Randomize & Treat B->C D 4. Monitor Tumor Volume C->D E 5. Endpoint Analysis D->E

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Utatrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of investigational compounds like Utatrectinib is paramount to maintaining a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive overview of the necessary procedures, drawing from safety data for closely related compounds and general best practices for laboratory chemical disposal.

This compound Hazard Profile

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1][2]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[2]P273: Avoid release to the environment.[2]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is essential when working with and disposing of this compound. The following step-by-step procedures are designed to minimize exposure and ensure proper disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[3]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area or a chemical fume hood.[3]

Disposal of Unused this compound (Solid Waste):

  • Segregation: Unused or expired solid this compound should be segregated from other laboratory waste.

  • Containerization: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and appropriate hazard symbols.

  • Waste Stream: Dispose of the container in the designated hazardous chemical waste stream for your institution. This is typically a dedicated container for solid chemical waste that will be collected by your institution's environmental health and safety (EHS) department for incineration.[4]

Disposal of Contaminated Labware (Sharps and Non-Sharps):

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.

  • Non-Sharps: Contaminated labware such as pipette tips, tubes, and gloves should be collected in a dedicated biohazard or chemical waste bag.[5]

  • Decontamination: Whenever possible, surfaces and equipment should be decontaminated. A common procedure involves scrubbing with alcohol.[1]

  • Final Disposal: Both sharps and non-sharp contaminated waste should be disposed of through your institution's hazardous waste program.

Disposal of Solutions Containing this compound (Liquid Waste):

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration.

  • Storage: Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.[2]

  • Disposal: Arrange for pickup and disposal by your institution's EHS department. Do not pour solutions containing this compound down the drain, as it is toxic to aquatic life.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

cluster_0 This compound Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Final Disposition Start Identify this compound Waste Waste_Type Determine Waste Type Start->Waste_Type Solid Unused Solid this compound Waste_Type->Solid Solid Liquid This compound Solution Waste_Type->Liquid Liquid Contaminated Contaminated Labware Waste_Type->Contaminated Contaminated Dispose Dispose via Institutional EHS Solid->Dispose Liquid->Dispose Contaminated->Dispose

Caption: this compound Waste Disposal Workflow.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For spills, try to prevent further leakage or spillage.[1] Absorb liquid spills with an inert material such as diatomite or universal binders.[1]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Personal Exposure:

    • Skin Contact: Wash the affected area with plenty of soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1]

  • Seek Medical Attention: In all cases of exposure, seek prompt medical attention.

By adhering to these guidelines, laboratory professionals can safely manage this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Utatrectinib

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel engaged in the development and study of Utatrectinib, a potent protein kinase inhibitor, must adhere to stringent safety protocols to minimize exposure and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Weighing and Compounding Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator
In Vitro / In Vivo Dosing Nitrile Gloves, Lab Coat, Safety Glasses
Handling Waste Double Nitrile Gloves, Disposable Gown, Safety Goggles

Note: Always consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Standard Operating Procedure for Handling this compound

Adherence to a strict, step-by-step operational plan is critical for minimizing risk.

1. Preparation and Engineering Controls:

  • All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

  • Ensure that an eye wash station and safety shower are readily accessible.[1]

2. Donning PPE:

  • Follow a systematic procedure for donning PPE to ensure complete protection. A recommended sequence is gown, then mask/respirator, followed by goggles/face shield, and finally gloves (donning the outer pair last).

3. Handling the Compound:

  • When handling this compound, avoid skin and eye contact.[1][2]

  • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.

  • For solutions, work over a disposable absorbent bench liner to contain any spills.

4. Doffing PPE:

  • The removal of PPE is a critical step to prevent cross-contamination. The generally recommended sequence is to remove the outer gloves first, followed by the gown, and then the inner gloves. Goggles and respirator should be removed last after leaving the immediate work area.

5. Decontamination and Disposal:

  • All disposable PPE and materials that have come into contact with this compound should be treated as hazardous waste.[2]

  • Place all contaminated waste in clearly labeled, sealed bags or containers for disposal according to institutional and local regulations for chemical waste.[2]

  • Wipe down all work surfaces with an appropriate deactivating agent or a 70% ethanol solution.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visual Workflow for PPE Donning and Doffing

The following diagram illustrates the logical flow for safely putting on and taking off Personal Protective Equipment.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Gown Don2 Mask / Respirator Don1->Don2 Don3 Goggles / Face Shield Don2->Don3 Don4 Inner Gloves Don3->Don4 Don5 Outer Gloves Don4->Don5 Work Handling This compound Don5->Work Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Inner Gloves Doff2->Doff3 Doff4 Goggles / Face Shield Doff3->Doff4 Doff5 Mask / Respirator Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Utatrectinib
Reactant of Route 2
Reactant of Route 2
Utatrectinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.